1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium
Description
Properties
IUPAC Name |
4-(1,1,2-trimethylbenzo[e]indol-3-ium-3-yl)butane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-14-19(2,3)18-16-9-5-4-8-15(16)10-11-17(18)20(14)12-6-7-13-24(21,22)23/h4-5,8-11H,6-7,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCURKVOCXJAIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2069739 | |
| Record name | 1H-Benz[e]indolium, 1,1,2-trimethyl-3-(4-sulfobutyl)-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63149-24-6 | |
| Record name | 1H-Benz[e]indolium, 1,1,2-trimethyl-3-(4-sulfobutyl)-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63149-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1,2-Trimethyl-1H-benzo(E)indolium-3-yl)butane-1-sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063149246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benz[e]indolium, 1,1,2-trimethyl-3-(4-sulfobutyl)-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Benz[e]indolium, 1,1,2-trimethyl-3-(4-sulfobutyl)-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2-trimethyl-3-(4-sulphonatobutyl)-1H-benz[e]indolium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(1,1,2-TRIMETHYL-1H-BENZO(E)INDOLIUM-3-YL)BUTANE-1-SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9KRO9XD0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium is a key intermediate in the synthesis of cyanine dyes. These dyes are widely utilized as fluorescent labels for biomolecules in various diagnostic and research applications, including bioimaging. The introduction of the sulfobutyl group imparts water solubility to the molecule, a critical property for its use in biological systems. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.
Chemical and Physical Properties
This compound is a stable, solid compound at room temperature. Its core structure consists of a benz[e]indole moiety, which is a tricyclic system composed of a benzene ring fused to an indole ring. The quaternization of the indole nitrogen and the presence of the sulfonate group make it an inner salt or zwitterion.
| Property | Value | Reference |
| CAS Number | 63149-24-6 | [1][2][3] |
| Molecular Formula | C₁₉H₂₃NO₃S | [1][2][3] |
| Molecular Weight | 345.46 g/mol | [1][3] |
| Appearance | Powder or crystals | [1] |
| Melting Point | 245-258 °C | [1] |
| Solubility | Water-soluble | [4] |
| Storage Temperature | Room temperature | [1] |
Synthesis
The synthesis of this compound is a two-step process that begins with the formation of the benz[e]indole core, followed by its alkylation to introduce the sulfobutyl group.
Step 1: Synthesis of 1,1,2-Trimethyl-1H-benz[e]indole
The precursor, 1,1,2-Trimethyl-1H-benz[e]indole, is synthesized via a Fischer indole synthesis. This reaction involves the condensation of a substituted hydrazine with a ketone in an acidic medium.
Experimental Protocol:
-
2-Naphthylhydrazine is reacted with isopropyl methyl ketone in an aqueous acetic acid medium.
-
The reaction mixture is heated to reflux.
-
Upon cooling, the product, 1,1,2-trimethyl-benz[e]indole, precipitates and can be collected by filtration.
This synthetic approach is a well-established method for the preparation of indole derivatives.[5]
Step 2: Alkylation of 1,1,2-Trimethyl-1H-benz[e]indole
The final compound is obtained by the N-alkylation of the synthesized 1,1,2-trimethyl-benz[e]indole with 1,4-butane sultone.
Experimental Protocol:
-
1,1,2-Trimethyl-benz[e]indole is reacted with 1,4-butane sultone.
-
The reaction mixture is heated.
-
After the reaction is complete, the product is washed with a suitable solvent, such as acetone, to yield the final sulfonated compound.[5]
Spectroscopic Properties
As an intermediate for cyanine dyes, the spectroscopic properties of this compound itself are not extensively reported in the literature. However, the resulting cyanine dyes exhibit strong absorption and fluorescence in the visible and near-infrared (NIR) regions of the electromagnetic spectrum. The exact absorption and emission maxima of the final dye depend on the length of the polymethine chain and the nature of the second heterocyclic nucleus it is condensed with. Generally, cyanine dyes are characterized by high molar extinction coefficients and good fluorescence quantum yields.[4]
Applications in Drug Development and Research
The primary application of this compound is as a precursor for the synthesis of water-soluble cyanine dyes. These dyes are invaluable tools in drug discovery and development, as well as in fundamental biological research.
Fluorescent Labeling and Bioimaging
The un-sulfonated precursor, 1,1,2-Trimethyl-1H-benz[e]indole, is used in the preparation of fluorescent probes for in-vivo imaging of tumors and for real-time imaging of acute ischemia.[6] The addition of the sulfobutyl group enhances water solubility, making the resulting cyanine dyes highly suitable for labeling biomolecules such as proteins and nucleic acids in aqueous environments without causing aggregation.[4]
These fluorescently labeled molecules can be used in a variety of applications, including:
-
Flow cytometry: For cell sorting and analysis.
-
Fluorescence microscopy: For visualizing the localization and dynamics of biomolecules within cells and tissues.
-
Immunoassays: For the sensitive detection of antigens and antibodies.
Signaling Pathway Illustration
While there are no specific signaling pathways directly involving this compound, the cyanine dyes synthesized from it can be used to study various biological pathways. For instance, a cyanine dye can be conjugated to a ligand that binds to a specific cell surface receptor. The binding of this fluorescent ligand can then be used to track the internalization of the receptor and its subsequent downstream signaling events.
Conclusion
This compound is a vital building block in the synthesis of water-soluble cyanine dyes. Its chemical properties, particularly the presence of the sulfobutyl group, are crucial for the development of fluorescent probes used in a wide array of biological and biomedical applications. The synthetic route to this compound is well-established, allowing for the reliable production of this key intermediate for further elaboration into sophisticated molecular tools for research and diagnostics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. WO1995007888A1 - Method for the preparation of high purity substituted benz[e]indoles and the alkaline salts thereof - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide on the Physicochemical Characteristics of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of the organic compound 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium. This inner salt is a member of the indolium family, a class of heterocyclic compounds often utilized as fluorescent probes and dyes in various scientific applications, including diagnostic assays. This document details its known physical and chemical properties, outlines standard experimental protocols for their determination, and presents a generalized workflow for its application in fluorescence-based assays.
Core Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the table below. These data are compiled from various chemical suppliers and databases.[1][2]
| Property | Value |
| IUPAC Name | 4-(1,1,2-trimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate |
| Synonyms | 1,1,2-Trimethyl-3-(4-sulfobutyl)-1H-benz[e]indolium hydroxide, inner salt; 1-(4-Sulfobutyl)-2,3,3-trimethyl-4,5-benzindolium, inner salt |
| CAS Number | 63149-24-6 |
| Molecular Formula | C₁₉H₂₃NO₃S |
| Molecular Weight | 345.46 g/mol |
| Physical Form | Powder or crystals |
| Melting Point | 245-258 °C |
| SMILES String | CC1=--INVALID-LINK--c2ccc3ccccc3c2C1(C)C |
| InChI Key | GJCURKVOCXJAIV-UHFFFAOYSA-N |
Experimental Protocols
Detailed experimental protocols for the characterization of this specific compound are not widely published in peer-reviewed literature, likely due to its nature as a commercial reagent. However, the following sections describe standard methodologies that are broadly applicable for determining the key physicochemical properties of this and similar organic compounds.
2.1. Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be determined with high precision using a capillary melting point apparatus.[3][4][5]
-
Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.
-
Procedure:
-
A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[4][6]
-
The capillary tube is placed in the heating block of the apparatus, adjacent to a calibrated thermometer.[3]
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[3]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[3]
-
For accuracy, the determination should be repeated at least twice with fresh samples.
-
2.2. Solubility Assessment
The solubility of a dye like this compound can be assessed in various solvents, which is critical for its application.
-
Apparatus: Analytical balance, volumetric flasks, magnetic stirrer, filter paper, spectrophotometer.
-
Procedure (Qualitative):
-
A small, measured amount of the compound is added to a test tube containing a known volume of a specific solvent (e.g., water, ethanol, DMSO).
-
The mixture is agitated or stirred at a controlled temperature.
-
Visual inspection determines if the compound dissolves completely.
-
-
Procedure (Quantitative - Water Solubility): [7]
-
An excess amount of the dye is added to a known volume of deionized water in a flask.
-
The suspension is stirred at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.[7]
-
The concentration of the dye in the clear filtrate is determined using UV-Vis spectrophotometry by measuring its absorbance at the wavelength of maximum absorbance (λmax) and using a pre-established calibration curve.
-
2.3. Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure and purity of the compound.
-
2.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. For a solid sample, the KBr pellet method is common.[8]
-
Apparatus: FTIR spectrometer, agate mortar and pestle, hydraulic press, KBr powder (spectroscopic grade).
-
Procedure:
-
Approximately 1-2 mg of the sample is mixed with 100-200 mg of dry KBr powder.[8]
-
The mixture is finely ground in an agate mortar to a uniform powder.[9]
-
The powdered mixture is placed into a pellet die and compressed under high pressure to form a transparent or translucent pellet.[8]
-
A background spectrum of a blank KBr pellet is recorded.[10]
-
The sample pellet is then placed in the spectrometer's sample holder, and the infrared spectrum is recorded.
-
-
-
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within the molecule.
-
Apparatus: NMR spectrometer, 5 mm NMR tubes, deuterated solvent.
-
Procedure:
-
For a ¹H NMR spectrum, 5-25 mg of the compound is typically required. For ¹³C NMR, a higher concentration (50-100 mg) is often necessary due to the lower natural abundance of the ¹³C isotope.[11]
-
The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial.[11][12]
-
The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[13]
-
The NMR tube is capped, labeled, and placed in the NMR spectrometer for analysis.
-
-
-
2.3.3. UV-Visible (UV-Vis) and Fluorescence Spectroscopy: As an indolium-based dye, this compound is expected to exhibit strong absorption and fluorescence properties.
-
Apparatus: UV-Vis spectrophotometer, spectrofluorometer, quartz cuvettes.
-
Procedure:
-
A stock solution of the dye is prepared in a suitable solvent (e.g., methanol or ethanol).[14]
-
A series of dilutions are made to a concentration that results in an absorbance value within the linear range of the spectrophotometer (typically below 1.0).[15]
-
The UV-Vis absorption spectrum is recorded over a relevant wavelength range (e.g., 300-800 nm) to determine the wavelength of maximum absorbance (λmax).[16]
-
For fluorescence spectroscopy, the sample is excited at or near its λmax, and the emission spectrum is recorded at longer wavelengths. The quantum yield can be determined relative to a known standard.
-
-
Application Workflow: Fluorescence-Based Assay
Given its likely application as a fluorescent dye in diagnostic assays, a generalized workflow for its use in a high-throughput screening context is visualized below. This workflow outlines the key steps from sample preparation to data analysis.[17][18][19][20]
Caption: Generalized workflow for a fluorescence-based assay.
This diagram illustrates a typical pipeline where the indolium dye would be used as a fluorescent probe. After preparing the necessary reagents and samples, they are combined in a microplate. Following an incubation period to allow for the desired biological or chemical interaction, the fluorescence intensity is measured. The raw data is then processed and analyzed to yield interpretable results.
References
- 1. 1,1,2-Trimethyl-3-(4-sulfobutyl)benz e indolium Dye content 90 63149-24-6 [sigmaaldrich.com]
- 2. 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz[e]indolium inner salt - Wikidata [wikidata.org]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pennwest.edu [pennwest.edu]
- 6. byjus.com [byjus.com]
- 7. fsw.cc [fsw.cc]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. jascoinc.com [jascoinc.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. research.reading.ac.uk [research.reading.ac.uk]
- 13. sites.bu.edu [sites.bu.edu]
- 14. ajuronline.org [ajuronline.org]
- 15. Conjugated Dyes | Chem Lab [chemlab.truman.edu]
- 16. lakeheadu.ca [lakeheadu.ca]
- 17. youtube.com [youtube.com]
- 18. Dosages sur microplaques par fluorescence | Thermo Fisher Scientific - FR [thermofisher.com]
- 19. A beginner’s guide to rigor and reproducibility in fluorescence imaging experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescence-Based Assays | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Synthesis and Purification of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium, a key intermediate in the production of various cyanine dyes. The document outlines a robust two-step synthetic pathway, detailing the necessary reagents, reaction conditions, and purification protocols.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process:
-
Step 1: Fischer Indole Synthesis of 1,1,2-Trimethyl-1H-benz(e)indole from 2-naphthylhydrazine hydrochloride and isopropyl methyl ketone.
-
Step 2: N-Alkylation of the resulting 1,1,2-Trimethyl-1H-benz(e)indole with 1,4-butanesultone to yield the final product.
This approach is efficient and yields the desired product in high purity after appropriate purification.
Experimental Protocols
Step 1: Synthesis of 1,1,2-Trimethyl-1H-benz(e)indole
This procedure is a modification of the Fischer indole synthesis.
Reaction Scheme:
Technical Guide to the Spectral Analysis of 6-Methoxy-2-naphthaldehyde
Abstract: This technical guide provides a comprehensive overview of the spectral data for 6-methoxy-2-naphthaldehyde (CAS 3453-33-6). It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document includes structured data tables for easy reference, detailed experimental protocols, and visualizations of the compound's structure and an analytical workflow to facilitate a deeper understanding of its chemical properties.
Clarification on CAS Number: The CAS number provided in the initial topic (63149-24-6) corresponds to 1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium Inner Salt. This guide focuses on the spectral data for 6-Methoxy-2-naphthaldehyde , which is correctly identified by CAS Number 3453-33-6 .[1][2]
Introduction
6-Methoxy-2-naphthaldehyde is a naphthalene derivative characterized by a methoxy group at the 6-position and an aldehyde group at the 2-position.[1] It serves as a valuable building block in organic synthesis, particularly in the preparation of various biologically active compounds and fluorescent probes. A thorough understanding of its spectral characteristics is crucial for its identification, quality control, and utilization in further research and development.
Spectral Data
The following sections present the key spectral data for 6-methoxy-2-naphthaldehyde in a structured format.
¹H NMR Spectral Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 9.98 | s | - | 1H | Aldehydic H |
| 7.51 | d | 6.2 | 2H | Aromatic H |
| 7.41 | s | - | 1H | Aromatic H |
| 7.28 (m) | m | - | 1H | Aromatic H |
| 3.82 | s | - | 3H | Methoxy H |
Data sourced from a publication by the Royal Society of Chemistry.[3]
¹³C NMR Spectral Data
Solvent: DMSO-d₆ Frequency: 101 MHz
| Chemical Shift (δ) ppm | Assignment |
| 193.0 | Aldehydic C=O |
| 159.8 | Aromatic C-O |
| 137.6 | Aromatic C |
| 130.3 | Aromatic C-H |
| 122.5 | Aromatic C-H |
| 121.0 | Aromatic C-H |
| 112.9 | Aromatic C-H |
| 55.4 | Methoxy C |
Data sourced from a publication by the Royal Society of Chemistry.[3]
Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3100-3000 | m | Aromatic C-H Stretch |
| 2950-2850 | m or s | Alkyl C-H Stretch (Methoxy) |
| 2850 and 2750 | w | Aldehyde C-H Stretch |
| 1740-1720 | s | Aldehyde C=O Stretch |
| 1600-1475 | w-m | Aromatic C=C Stretch |
| 1300-1000 | s | C-O Stretch (Ether) |
Typical IR absorption frequencies for the functional groups present in the molecule.[4]
Mass Spectrometry (MS) Data
Ionization Method: Electrospray Ionization (ESI)
| m/z | Adduct |
| 187.07536 | [M+H]⁺ |
| 209.05730 | [M+Na]⁺ |
| 204.10190 | [M+NH₄]⁺ |
| 185.06080 | [M-H]⁻ |
Predicted mass-to-charge ratios for common adducts.[5]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for a solid organic compound such as 6-methoxy-2-naphthaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid 6-methoxy-2-naphthaldehyde.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, optimizing the peak shape of the solvent signal.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Apply a 90° pulse.
-
Set the relaxation delay to an appropriate value (e.g., 1-5 seconds) to allow for full relaxation of the protons.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Process the FID similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid 6-methoxy-2-naphthaldehyde directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of 6-methoxy-2-naphthaldehyde in a suitable solvent (e.g., acetonitrile, methanol).
-
-
Instrument Setup (for ESI-MS):
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Optimize the electrospray source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve stable ionization.
-
-
Data Acquisition:
-
Acquire the mass spectrum in either positive or negative ion mode over a relevant mass range (e.g., m/z 50-500).
-
The instrument will detect the mass-to-charge ratios of the ions generated in the source.
-
Visualizations
Experimental Workflow for Compound Characterization
Caption: Workflow for spectroscopic analysis.
Chemical Structure and Key NMR Correlations
Caption: Structure of 6-methoxy-2-naphthaldehyde.
References
synonyms for 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium
An In-depth Technical Guide on 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium and its Role in Near-Infrared Fluorophore Synthesis
This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of near-infrared (NIR) fluorescent probes, primarily Indocyanine Green (ICG). This document is intended for researchers, scientists, and professionals in the field of drug development and medical imaging.
Chemical Identity and Synonyms
This compound is a heterocyclic compound that serves as a crucial building block in the synthesis of cyanine dyes. Its chemical properties and various synonyms are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-(1,1,2-trimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate |
| Synonyms | 1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium Inner Salt[1], 1,1,2-Trimethyl-3-(4-sulfobutyl)-1H-benz[e]indolium Hydroxide Inner Salt[2], 1-(4-Sulfobutyl)-2,3,3-trimethyl-4,5-benzindolium, inner salt[2] |
| CAS Number | 63149-24-6[1][2][3] |
| Molecular Formula | C₁₉H₂₃NO₃S[3] |
| Molecular Weight | 345.46 g/mol [3] |
| Appearance | Orange to Brown powder to crystal |
| InChI | 1S/C19H23NO3S/c1-14-19(2,3)18-16-9-5-4-8-15(16)10-11-17(18)20(14)12-6-7-13-24(21,22)23/h4-5,8-11H,6-7,12-13H2,1-3H3 |
| InChIKey | GJCURKVOCXJAIV-UHFFFAOYSA-N |
| SMILES | CC1=--INVALID-LINK--c2ccc3ccccc3c2C1(C)C |
Role in Synthesis of Indocyanine Green (ICG)
The primary application of this compound is as a reactant in the manufacturing of Indocyanine Green (ICG) and its derivatives.[4][5] ICG is a clinically approved NIR dye used for various diagnostic procedures, including ophthalmic angiography, cardiac output determination, and liver function assessment. Liposomally formulated ICG (LP-ICG) is also explored for NIR fluorescence imaging of lymph nodes.[5]
The synthesis of ICG involves a condensation reaction between two molecules of the benz(e)indolium intermediate and a bridging molecule. The overall workflow is depicted in the diagram below.
Experimental Protocol: Synthesis of Indocyanine Green
The following protocol is a summarized methodology for the synthesis of Indocyanine Green, highlighting the utilization of this compound.
Step 1: Synthesis of the Intermediate
The precursor, 4-(1,1,2-trimethyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate, is prepared by reacting 1,1,2-trimethyl-1H-benzo[e]indole with 1,4-butane sultone.[1][3][6] This reaction is typically carried out in a high-boiling solvent like sulfolene at temperatures ranging from 120°C to 140°C.[3]
Step 2: Condensation Reaction
-
Charge a reaction vessel with methanol, followed by the addition of 4-(1,1,2-trimethyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate (1.95 equivalents) and anhydrous sodium acetate (2.6 equivalents).[1][7]
-
Stir the solution for 5 minutes and then heat to reflux (approximately 65-70°C), maintaining this temperature for 15-30 minutes.[1][7]
-
A solution of N-phenyl-N-((1E,3E,5E)-5-(phenylimino)penta-1,3-dienyl)acetamide (1 equivalent) in methanol is then added at the reflux temperature.[1][7]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][7]
Step 3: Isolation and Purification
-
After the reaction is complete, the mixture is cooled to 25-30°C.[1][7]
-
Ethyl acetate is added, and the mixture is stirred for approximately 6 hours.[1][7]
-
The resulting crystalline powder is filtered and washed with ethyl acetate.[1][7]
-
Further purification can be achieved by recrystallization from a mixture of water and acetone to yield Indocyanine Green with a purity of over 98%.[1][3]
Applications of the Final Product (Indocyanine Green)
While this compound itself is not used in biological applications, the final product, ICG, has significant utility in medical diagnostics and research.
| Application Area | Specific Use |
| Medical Imaging | Used as a contrast agent for ophthalmic angiography, determining cardiac output, and assessing liver function.[2] Its near-infrared absorption and emission properties allow for deep tissue imaging. |
| Photodynamic Therapy | Liposomally formulated ICG can be used in photodynamic and photothermal therapies to induce apoptosis and ferroptosis in cancer cells. |
| Research | Liposomal ICG formulations are being developed to improve circulation time and photostability for applications such as in vivo two-photon microscopy of microvasculature.[2] These formulations show a significant increase in near-infrared fluorescence intensity compared to free ICG. |
Conclusion
This compound is a vital chemical intermediate, the importance of which is intrinsically linked to the applications of the near-infrared fluorescent dyes derived from it, most notably Indocyanine Green. While this compound does not have direct biological activity or involvement in signaling pathways, its role in the synthesis of powerful diagnostic and therapeutic agents makes it a compound of significant interest to the drug development and medical research communities. The provided synthesis protocol offers a foundational understanding for the production of ICG, a cornerstone of near-infrared fluorescence imaging.
References
- 1. US10287436B2 - Process for the preparation of indocyanine green - Google Patents [patents.google.com]
- 2. A Facile Approach to Producing Liposomal J-Aggregates of Indocyanine Green with Diagnostic and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Indocyanine-Green-Loaded Liposomes for Photodynamic and Photothermal Therapies: Inducing Apoptosis and Ferroptosis in Cancer Cells with Implications beyond Oral Cancer [mdpi.com]
- 5. macsenlab.com [macsenlab.com]
- 6. KR20180087413A - Method for manufacturing improved indocyanine green - Google Patents [patents.google.com]
- 7. WO2017093889A1 - An improved process for the preparation of indocyanine green - Google Patents [patents.google.com]
The Gateway to Near-Infrared Biotechnology: A Technical Guide to 1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium inner salt and its Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core applications of 1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium inner salt in the realm of biotechnology. While this compound's direct biological activity is limited, its pivotal role as a key intermediate in the synthesis of Indocyanine Green (ICG) places it at the forefront of near-infrared (NIR) fluorescence imaging, image-guided surgery, and advanced therapeutic strategies. This document will explore the transition from this foundational chemical to the versatile applications of ICG, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers and developers in the field.
From Precursor to Powerful Tool: The Synthesis of Indocyanine Green
1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium inner salt serves as a critical building block for the creation of Indocyanine Green, a tricarbocyanine dye with exceptional properties for in vivo applications. The synthesis generally involves the condensation of two molecules of the inner salt with a linking agent, such as a derivative of glutaconic aldehyde, in the presence of a catalyst like acetic anhydride. The resulting acidic dye is then neutralized to produce the final ICG product.[1]
Core Applications in Biotechnology: Leveraging the Power of ICG
The utility of ICG in biotechnology is vast and continually expanding. Its strong absorption and fluorescence in the near-infrared (NIR) window (700-900 nm) allow for deep tissue penetration with minimal autofluorescence, making it an invaluable tool for in vivo imaging and therapy.[2]
Quantitative Data Presentation
The following tables summarize the key quantitative properties of Indocyanine Green and its applications.
Table 1: Physicochemical and Optical Properties of Indocyanine Green (ICG)
| Property | Value | Notes |
| Molecular Formula | C₄₃H₄₇N₂NaO₆S₂ | [1] |
| Molecular Weight | 774.96 g/mol | [1] |
| Peak Absorption (λ_abs) | ~780-800 nm (in plasma) | Dependent on solvent and protein binding.[2][3] |
| Peak Emission (λ_em) | ~810-830 nm | Provides an adequate Stokes shift for imaging.[2][3] |
| Molar Extinction Coeff. | 1.0-2.5 x 10⁵ M⁻¹cm⁻¹ | High coefficient contributes to its photosensitizing capabilities.[2] |
| Quantum Yield | ~0.01-0.08 | Relatively low but sufficient for NIR imaging.[2] |
| Half-life in Circulation | 150-180 seconds | Rapidly cleared by the liver.[3] |
Table 2: Typical Working Concentrations and Dosages of ICG for Various Applications
| Application | Concentration/Dosage | Notes |
| In Vitro Cell Staining | 10-100 µg/mL | Optimal concentration varies by cell type.[2] |
| Photodynamic Therapy (in vitro) | 25-50 µM | Higher concentrations are used to maximize reactive oxygen species generation.[2] |
| Fluorescence-Guided Surgery | 0.25-0.5 mg/kg (intravenous) | Administered 5-10 minutes before imaging for ureter localization. |
| Lymph Node Mapping | 0.25 mg/mL (submucosal injection) | For sentinel lymph node biopsy.[4] |
| Perfusion Assessment | 0.02-0.05 mg/kg (intravenous) | Lower doses for quantitative perfusion analysis. |
| Nanoparticle Formulation | 1-2 mg ICG per 10 mL polymerization medium | For creating ICG-loaded nanoparticles.[1] |
Experimental Protocols
Protocol 1: Fluorescence-Guided Surgery for Tumor Resection
This protocol provides a general framework for the use of ICG in fluorescence-guided surgery to identify tumor margins and sentinel lymph nodes.
Materials:
-
Indocyanine Green (ICG) for injection, sterile powder
-
Sterile water for injection
-
Syringes and needles for administration
-
Near-infrared (NIR) imaging system with appropriate filters
Methodology:
-
Reconstitution of ICG: Aseptically reconstitute the lyophilized ICG powder with sterile water for injection to a final concentration of 2.5 mg/mL.
-
Patient Administration:
-
For tumor visualization via the enhanced permeability and retention (EPR) effect, administer ICG intravenously at a dose of 0.25-0.5 mg/kg. The optimal timing for imaging can vary from minutes to hours post-injection, depending on the tumor type and vascularity.
-
For sentinel lymph node mapping, inject 0.5-1.0 mL of the ICG solution (2.5 mg/mL) submucosally or peritumorally.
-
-
NIR Fluorescence Imaging:
-
After the appropriate waiting period, illuminate the surgical field with the NIR light source.
-
The NIR camera will detect the emitted fluorescence from the ICG, which will be displayed on a monitor, allowing for real-time visualization of tumors or lymphatic drainage.
-
-
Surgical Resection: Use the fluorescence signal to guide the resection of the tumor, ensuring clear margins, and to identify and excise sentinel lymph nodes.
Protocol 2: Preparation of ICG-Loaded Polymeric Nanoparticles for Drug Delivery
This protocol describes a method for encapsulating ICG within biodegradable polymeric nanoparticles to improve its stability and enable targeted delivery.
Materials:
-
Indocyanine Green (ICG)
-
Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer
-
Organic solvent (e.g., dichloromethane)
-
Aqueous solution with a surfactant (e.g., polyvinyl alcohol)
-
Homogenizer or sonicator
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a defined amount of PLGA and ICG in an organic solvent.
-
Emulsification: Add the organic phase to the aqueous surfactant solution and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid ICG-loaded nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation and wash them multiple times with deionized water to remove any free ICG and surfactant.
-
Lyophilization: Lyophilize the purified nanoparticles to obtain a dry powder for storage and future use.
Signaling Pathways and Mechanisms of Action
Photodynamic Therapy (PDT) and Reactive Oxygen Species (ROS) Generation
ICG can act as a photosensitizer in photodynamic therapy. Upon excitation with NIR light, ICG transitions to an excited singlet state. It can then undergo intersystem crossing to a longer-lived triplet state. This triplet-state ICG can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS).[5][6] This singlet oxygen is highly cytotoxic and can induce apoptosis and necrosis in nearby cancer cells.[7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. sages.org [sages.org]
- 3. Quantitative assessment of fluorescence intensity of ICG in sentinel nodes in early gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multifunctional Indocyanine Green Applications for Fluorescence-Guided Laparoscopic Colorectal Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive oxygen species creation by laser-irradiated indocyanine green as photodynamic therapy modality: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Indocyanine green as a near-infrared theranostic agent for ferroptosis and apoptosis-based, photothermal, and photodynamic cancer therapy [frontiersin.org]
- 8. oaepublish.com [oaepublish.com]
A Technical Deep Dive into Benz(e)indolium Derivatives: Synthesis, Photophysical Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental research on benz(e)indolium derivatives. These heterocyclic compounds are of significant interest due to their unique photophysical properties, which make them valuable tools in various scientific disciplines, particularly in biomedical research and materials science. This document details their synthesis, explores their structure-property relationships, and highlights their applications as fluorescent probes and photosensitizers, with a focus on providing actionable experimental protocols and clear data presentation.
Core Concepts and Synthesis Strategies
Benz(e)indolium derivatives are cationic polymethine dyes characterized by a benz(e)indole nucleus. The extended π-conjugation in these molecules is responsible for their strong absorption and fluorescence in the visible and near-infrared (NIR) regions. The versatility of their synthesis allows for fine-tuning of their photophysical and chemical properties by modifying their molecular structure.
Synthesis of Benz[c,d]indolium-Containing Monomethine Cyanine Dyes
A common synthetic route to asymmetric monomethine cyanine dyes involves the condensation of a key benz[c,d]indolium precursor with a second heterocyclic quaternary ammonium salt.[1]
Experimental Protocol: Synthesis of Asymmetric Benz[c,d]indolium Monomethine Cyanine Dyes [1]
-
Step 1: Synthesis of the Benz[c,d]indolium Precursor (Thioether Salt)
-
Alkylation: Reflux benz[c,d]indol-2(1H)-one with an alkyl iodide (e.g., iodobutane) in acetonitrile to alkylate the nitrogen atom.
-
Thionation: Convert the resulting amide to the corresponding thioketone by refluxing with phosphorus pentasulfide in pyridine.
-
S-Methylation: Methylate the thioketone with iodomethane to form the key thioether quaternary ammonium salt precursor.
-
-
Step 2: Synthesis of the Second Heterocyclic Quaternary Salt
-
Synthesize the desired heterocycle (e.g., substituted indoles via Fischer indole synthesis, or use commercially available 2-methylbenzothiazole, 2-methylbenzoxazole, etc.).
-
Alkylate the heterocycle with an appropriate alkyl halide in acetonitrile to form the quaternary ammonium salt.
-
-
Step 3: Condensation Reaction
-
Dissolve the benz[c,d]indolium thioether precursor and the second heterocyclic quaternary ammonium salt in acetonitrile.
-
Add a catalytic amount of triethylamine to the solution.
-
Reflux the reaction mixture at 60 °C for 1 hour, monitoring the reaction progress using UV-Vis spectroscopy.
-
Upon completion, cool the reaction to room temperature and precipitate the dye by adding diethyl ether.
-
Collect the solid dye by vacuum filtration.
-
-
Purification:
-
Wash the crude product with deionized water to remove triethylammonium salts.
-
Purify the final dye by precipitation from methanol with the addition of diethyl ether.[1]
-
Synthesis Workflow for Benz[c,d]indolium Monomethine Cyanine Dyes
Synthesis of Benz(e)indolium-Containing Squaraine Dyes
Squaraine dyes are another important class of benz(e)indolium derivatives, known for their sharp and intense absorption bands in the NIR region. The synthesis of unsymmetrical squaraine dyes typically involves a two-step process starting from a squaric acid derivative.
Experimental Protocol: Synthesis of Unsymmetrical Benz(e)indolium Squaraine Dyes [2]
-
Step 1: Synthesis of the Semisquaraine Intermediate
-
React a 3,4-dialkoxy-cyclobut-3-ene-1,2-dione with one equivalent of an activated heterocyclic compound (e.g., an N-alkylated indolinium or benzothiazolium salt) in ethanol with triethylamine. This results in the formation of a semisquaraine intermediate.
-
-
Step 2: Condensation with Benz(e)indolium Salt
-
React the purified semisquaraine intermediate with a different heterocyclic compound, in this case, a benz(e)indolium quaternary salt, to generate the final unsymmetrical squaraine dye.
-
Photophysical Properties and Structure-Property Relationships
The absorption and emission properties of benz(e)indolium derivatives are highly dependent on their molecular structure. Key factors influencing their photophysical characteristics include the nature of the heterocyclic moieties, the length of the polymethine chain, and the substituents on the aromatic rings.
Table 1: Photophysical Data of Selected Benz[c,d]indolium Monomethine Cyanine Dyes in Methanol [1]
| Dye | Second Heterocycle | λmax (abs) (nm) | Molar Extinction Coefficient (M-1cm-1) | λmax (em) (nm) |
| 6a | Quinoline | 565 | 38,000 | 612 |
| 6b | Benzothiazole | 555 | 36,100 | 570 |
| 6c | Benzoxazole | 530 | 33,200 | 582 |
| 6d | Benz[e]indole | 585 | 35,900 | 602 |
| 10a | 3,3-dimethylindole | 555 | 33,200 | 582 |
| 10b | 5-methoxy-3,3-dimethylindole | 560 | 24,800 | 590 |
| 10c | 5-chloro-3,3-dimethylindole | 554 | 35,300 | 580 |
Structure-Property Relationships:
-
Effect of the Second Heterocycle: Increasing the electron-donating ability and the extent of π-conjugation in the second heterocycle generally leads to a bathochromic (red) shift in the absorption maximum. For instance, replacing benzoxazole with the more conjugated benz[e]indole results in a significant red shift.[1]
-
Substituent Effects: The introduction of electron-donating groups (e.g., methoxy) on the indole ring can lead to a slight red shift in absorption, while electron-withdrawing groups (e.g., chloro) have a less pronounced effect.[1] The position of the substituent also plays a crucial role in tuning the spectral properties.[3]
-
Polymethine Chain Length: For cyanine dyes, extending the polymethine chain by a vinylene unit (–CH=CH–) typically results in a bathochromic shift of approximately 100 nm.[4]
Logical Relationship: Structure and Photophysical Properties
Applications in Bioimaging and Sensing
The favorable photophysical properties of benz(e)indolium derivatives, such as high molar extinction coefficients, good fluorescence quantum yields, and emission in the NIR region, make them excellent candidates for fluorescent probes in biological systems.
Mitochondrial Imaging
Many benz(e)indolium dyes are lipophilic cations, which leads to their accumulation in mitochondria of living cells due to the negative mitochondrial membrane potential (ΔΨm).[5] This property makes them valuable probes for monitoring mitochondrial health and function.
Mechanism of Mitochondrial Accumulation:
The accumulation of these cationic dyes in the mitochondrial matrix follows the Nernst equation, where the concentration ratio across the inner mitochondrial membrane is exponentially dependent on the membrane potential. A higher, more negative ΔΨm results in a greater accumulation of the dye.
Signaling Pathway: Mitochondrial Membrane Potential and Apoptosis
A decrease in mitochondrial membrane potential is an early indicator of apoptosis (programmed cell death). Benz(e)indolium-based mitochondrial probes can be used to monitor this change and, by extension, the initiation of the apoptotic cascade.
Experimental Protocol: Measurement of Fluorescence Quantum Yield [6]
The fluorescence quantum yield (Φ) is a critical parameter for characterizing a fluorescent probe. The comparative method of Williams et al. is a widely used and reliable technique.[6]
-
Select a Standard: Choose a well-characterized quantum yield standard with a known Φ value and an absorption spectrum that overlaps with the test sample.
-
Prepare Solutions: Prepare a series of dilutions of both the test sample and the standard in the same spectroscopic grade solvent. The absorbance of these solutions in a 1 cm cuvette should not exceed 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Record the corrected fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot Data: Create a plot of integrated fluorescence intensity versus absorbance for both the test sample and the standard. The data should yield a straight line.
-
Calculate Quantum Yield: The quantum yield of the test sample (ΦX) is calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
where ΦST is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Applications in Photodynamic Therapy (PDT)
Certain benz(e)indolium derivatives can act as photosensitizers in photodynamic therapy (PDT). Upon irradiation with light of a specific wavelength, these molecules can generate reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic and can be used to destroy cancer cells. The effectiveness of a photosensitizer is dependent on its ability to be selectively taken up by tumor cells and its efficiency in generating ROS upon illumination.
This guide provides a foundational understanding of the chemistry and applications of benz(e)indolium derivatives. The detailed protocols and data are intended to serve as a practical resource for researchers in the field, facilitating the design and execution of experiments and the development of novel applications for this versatile class of compounds.
References
- 1. Single-bond-linked and vinylene-bridged azulenyl bis(squaraine) dyes: design, synthesis and molecular self-assembly behaviors - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01604A [pubs.rsc.org]
- 2. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
An In-Depth Technical Guide to 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of the chemical compound 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium. This compound, a key intermediate in the production of Indocyanine Green (ICG), is of significant interest due to its role in the manufacturing of this widely used medical diagnostic agent. This document details its chemical properties, outlines the established synthesis protocols with relevant quantitative data, and situates its development within the broader history of cyanine dyes.
Introduction
This compound (CAS No. 63149-24-6) is a heterocyclic organic compound.[1][2] While not extensively studied as a standalone agent, it holds a crucial position as a direct precursor in the synthesis of Indocyanine Green (ICG), a tricarbocyanine dye used extensively in medical diagnostics.[3] Its history is therefore intrinsically linked to the development and refinement of ICG manufacturing processes. The introduction of the sulfobutyl group enhances the water solubility of the benz(e)indolium moiety, a critical property for the subsequent steps in ICG synthesis and for the biological applications of the final dye.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 63149-24-6 | [1][2] |
| Molecular Formula | C₁₉H₂₃NO₃S | [1] |
| Molecular Weight | 345.46 g/mol | |
| Appearance | Powder or crystals | |
| Melting Point | 245-258 °C | |
| Assay | >90.0% (HPLC) |
Discovery and Historical Context
The discovery of this compound is not attributed to a single breakthrough moment but rather as a necessary step in the evolution of Indocyanine Green (ICG) synthesis. ICG itself was developed in the 1950s and approved for medical use by the FDA in 1959.[3] The synthesis of ICG requires the condensation of two heterocyclic moieties, and the subject of this guide serves as one of these key building blocks.
The core structure, 1,1,2-Trimethyl-1H-benz(e)indole, is first synthesized and then subsequently alkylated to introduce the water-solubilizing sulfobutyl group. This two-step process is a common strategy in the synthesis of cyanine dyes to ensure the final product has the desired physicochemical properties for use in aqueous biological environments. Patents detailing the synthesis of high-purity ICG explicitly describe the preparation of this compound as a non-isolated or partially purified intermediate.[3][5]
Synthesis and Experimental Protocols
The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the precursor, 1,1,2-Trimethyl-1H-benz(e)indole, followed by the alkylation with 1,4-butane sultone.
Stage 1: Synthesis of 1,1,2-Trimethyl-1H-benz(e)indole
This stage is achieved through a Fischer indole synthesis.
-
Experimental Protocol:
-
A solution of 2-naphthylhydrazine hydrochloride (15.80 g, 0.1 mol) is prepared in glacial acetic acid (100 mL).
-
Isopropyl methyl ketone (9.00 g, 0.1 mol) is added to the solution.[6]
-
The mixture is stirred for 30 minutes at 20 °C and then refluxed for 6 hours.[6]
-
After reflux, the reaction mixture is poured onto ice and neutralized with sodium carbonate.
-
The resulting precipitate, 1,1,2-Trimethyl-1H-benz(e)indole, is collected by filtration.[6]
-
-
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Yield | Reference |
| 2-naphthylhydrazine hydrochloride | Isopropyl methyl ketone | Glacial Acetic Acid | 70-95% | [6][7] |
Stage 2: Synthesis of this compound
This stage involves the quaternization of the nitrogen atom in the indole ring through alkylation.
-
Experimental Protocol:
-
To the prepared 1,1,2-trimethyl-benz[e]indole (46.8 g, from the previous step), 1,4-butane sultone (33 g, 0.24 mol) is added.[7]
-
The reaction can be carried out in a boiling solvent or without a solvent.[3][5]
-
After the reaction is complete, the product is washed with acetone.[7]
-
The resulting product is this compound.
-
-
Quantitative Data:
| Reactant 1 | Reactant 2 | Yield | Reference |
| 1,1,2-trimethyl-benz[e]indole | 1,4-butane sultone | 90% | [7] |
Visualized Synthesis Workflow
The following diagrams illustrate the synthesis pathway and the logical relationship of this compound to Indocyanine Green.
Caption: Synthesis pathway of the target compound.
Caption: Role as an intermediate in ICG synthesis.
Applications and Future Directions
The primary application of this compound is as a crucial intermediate in the manufacturing of Indocyanine Green. As ICG continues to find new applications in medical imaging and diagnostics, the efficient and high-purity synthesis of this precursor remains a topic of industrial importance.
Future research directions could involve exploring the use of this compound as a building block for other novel cyanine dyes with tailored spectroscopic properties. Modifications to the benz(e)indolium core or the sulfobutyl chain could lead to new fluorescent probes for various biological applications.
Conclusion
This compound is a compound whose significance is derived from its essential role in the synthesis of Indocyanine Green. Its discovery and development are a testament to the ongoing refinement of synthetic methodologies for producing high-purity medical dyes. This guide has provided a detailed overview of its history, synthesis, and chemical properties, offering a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.
References
- 1. 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz[e]indolium inner salt - Wikidata [wikidata.org]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. WO2017093889A1 - An improved process for the preparation of indocyanine green - Google Patents [patents.google.com]
- 4. 1,4-Butane sultone - Wikipedia [en.wikipedia.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 1,1,2-Trimethyl-1H-benz[e]indole | 41532-84-7 [chemicalbook.com]
- 7. WO1995007888A1 - Method for the preparation of high purity substituted benz[e]indoles and the alkaline salts thereof - Google Patents [patents.google.com]
The Theoretical Mechanism of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium Fluorescence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and practical aspects of the fluorescence of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium, a sulfonated cyanine dye. Cyanine dyes are a class of synthetic fluorophores with wide-ranging applications in biomedical imaging, diagnostics, and as probes in drug development. The unique photophysical properties of this specific molecule, including its absorption and emission characteristics, are governed by its distinct molecular structure, comprising a benz[e]indolium heterocycle, a trimethylated indolenine ring, and a sulfonatobutyl group. This document details the fundamental principles of its fluorescence, the influence of environmental factors, and standardized experimental protocols for its characterization.
Introduction
This compound is a member of the cyanine dye family, characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic nuclei. The extended π-conjugated system of these dyes is responsible for their strong absorption in the visible and near-infrared (NIR) regions of the electromagnetic spectrum. The specific structural features of the title compound, particularly the benz[e]indolium moiety, contribute to a bathochromic (red) shift in its spectral properties compared to simpler indolenine-based cyanines.
The presence of the 4-sulphonatobutyl group imparts high water solubility, a critical attribute for applications in biological systems. This sulfonation also plays a crucial role in reducing dye aggregation, a phenomenon that can lead to fluorescence quenching and diminished performance. Understanding the theoretical mechanism of its fluorescence is paramount for optimizing its use in various research and development applications.
Theoretical Mechanism of Fluorescence
The fluorescence of this compound is a multi-step process that can be conceptually understood using the Jablonski diagram.
Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in fluorescence.
The process initiates with the absorption of a photon of appropriate energy, which excites the molecule from its electronic ground state (S₀) to a higher vibrational level of an excited singlet state (S₁ or S₂). This is a very fast process, occurring on the femtosecond timescale (~10⁻¹⁵ s).
Following excitation, the molecule rapidly undergoes vibrational relaxation and internal conversion (IC) , non-radiatively decaying to the lowest vibrational level of the first excited singlet state (S₁). This relaxation process is also extremely fast, typically occurring in picoseconds (~10⁻¹² s).
From the S₁ state, the molecule can return to the ground state through several pathways:
-
Fluorescence: The molecule can emit a photon and return to the ground state. This radiative decay is the source of the observed fluorescence and typically occurs on the nanosecond timescale (~10⁻⁹ s). The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.
-
Internal Conversion (IC): The molecule can non-radiatively return to the ground state, dissipating the energy as heat.
-
Intersystem Crossing (ISC): The molecule can undergo a spin-forbidden transition to an excited triplet state (T₁). From the triplet state, it can return to the ground state via phosphorescence (a much slower radiative process) or non-radiative decay. For most cyanine dyes, fluorescence is the dominant de-excitation pathway from the S₁ state.
A significant non-radiative decay pathway for many cyanine dyes is photoisomerization , which involves the rotation around the carbon-carbon bonds of the polymethine chain. This process is highly dependent on the viscosity of the environment. In low-viscosity solvents, this isomerization is efficient and leads to a decrease in fluorescence quantum yield. Conversely, in more viscous media or when the dye is bound to a macromolecule, this rotation is hindered, resulting in a significant enhancement of fluorescence.
Photophysical Properties
Table 1: Expected Photophysical Properties of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Expected Abs. Max (λ_abs, nm) | Expected Em. Max (λ_em, nm) | Expected Quantum Yield (Φ_F) | Expected Lifetime (τ, ns) |
| Water | 80.1 | 1.333 | 550 - 570 | 570 - 590 | Low (~0.01 - 0.1) | ~0.1 - 0.5 |
| Methanol | 32.7 | 1.329 | 555 - 575 | 575 - 595 | Low-Moderate (~0.05 - 0.2) | ~0.2 - 0.8 |
| Ethanol | 24.5 | 1.361 | 560 - 580 | 580 - 600 | Moderate (~0.1 - 0.3) | ~0.5 - 1.2 |
| Glycerol | 42.5 | 1.474 | 565 - 585 | 585 - 605 | High (~0.3 - 0.7) | ~1.0 - 2.5 |
Disclaimer: The data in this table are estimations based on the properties of structurally similar cyanine dyes and the known effects of solvents on their photophysics. Actual values for the specific compound may vary.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves a two-step process:
-
Fischer Indole Synthesis of 1,1,2-Trimethyl-1H-benz(e)indole: This intermediate is synthesized by the reaction of a suitable naphthylhydrazine with 3-methyl-2-butanone under acidic conditions.
-
Quaternization: The 1,1,2-Trimethyl-1H-benz(e)indole intermediate is then reacted with 1,4-butanesultone to introduce the sulfonatobutyl group at the N-3 position, yielding the final zwitterionic product.
Caption: A simplified workflow for the synthesis of the target compound.
Detailed Protocol:
-
Synthesis of 1,1,2-Trimethyl-1H-benz(e)indole:
-
Dissolve the naphthylhydrazine hydrochloride in a suitable solvent such as glacial acetic acid.
-
Add 3-methyl-2-butanone to the solution.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the product.
-
Collect the precipitate by filtration and purify by recrystallization.
-
-
Synthesis of this compound:
-
Dissolve the 1,1,2-Trimethyl-1H-benz(e)indole in a high-boiling point solvent like dichlorobenzene.
-
Add an equimolar amount of 1,4-butanesultone.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Cool the reaction mixture, and the product should precipitate.
-
Collect the solid by filtration and wash with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials.
-
The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Measurement of Fluorescence Quantum Yield
The relative fluorescence quantum yield (Φ_F) is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
The Solubility Profile of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the solubility characteristics of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium, a sulfonated cyanine dye. While specific quantitative solubility data in various organic solvents remains elusive in publicly available literature, this document provides a comprehensive overview based on the general properties of this class of compounds and outlines standard methodologies for its empirical determination.
Understanding the Compound
This compound is a complex organic molecule with the chemical formula C₁₉H₂₃NO₃S.[1] Its structure includes a benz(e)indolium core, which is characteristic of many fluorescent dyes, and a butyl sulfonate group. This sulfonate group is a key feature, classifying it as a sulfonated cyanine dye. This functional group typically imparts significant aqueous solubility.
Qualitative Solubility in Organic Solvents
Due to the presence of the highly polar sulfonate group, this compound is expected to exhibit high solubility in water and polar protic solvents. Conversely, its solubility in non-polar organic solvents is likely to be limited. While quantitative data is not available, a qualitative assessment suggests the following trend:
-
High to Moderate Solubility: Water, Methanol, Ethanol
-
Moderate to Low Solubility: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)
-
Very Low to Insoluble: Chloroform, Dichloromethane, Toluene, Hexane
It is important to note that this is a generalized prediction based on chemical structure. Empirical testing is necessary to determine the precise solubility in these and other organic solvents.
Experimental Protocols for Solubility Determination
While no specific experimental protocols for determining the solubility of this compound were found, standard methods for assessing the solubility of dyes can be readily applied. A common approach is the isothermal saturation method.
Generalized Isothermal Saturation Method
This method involves preparing a saturated solution of the compound in the solvent of interest at a constant temperature and then quantifying the concentration of the dissolved solute.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF)
-
Vials with tight-fitting caps
-
Constant temperature shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane material)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation: Add an excess amount of the solid dye to a known volume of the organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed, followed by careful decantation of the supernatant, or by filtering the solution through a chemically inert filter that does not absorb the solute.
-
Quantification:
-
UV-Vis Spectrophotometry: Prepare a series of standard solutions of the dye in the same solvent with known concentrations. Measure the absorbance of the saturated solution (after appropriate dilution) and the standard solutions at the wavelength of maximum absorbance (λmax). Construct a calibration curve to determine the concentration of the dye in the saturated solution.
-
HPLC: Develop a suitable HPLC method to separate and quantify the dye. Inject a known volume of the filtered saturated solution and compare the peak area to a calibration curve generated from standards of known concentrations.
-
-
Data Reporting: Express the solubility as grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at the specified temperature.
Logical Workflow for Solubility Determination
The process of determining the solubility of this compound can be visualized as a logical workflow.
Caption: Workflow for determining the solubility of the target compound.
Conclusion
References
Methodological & Application
Application Notes: Synthesis and Application of Near-Infrared Cyanine Dyes Using 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) cyanine dyes are a class of synthetic fluorescent molecules that have become indispensable tools in biomedical research and drug development.[1] Their characteristic features include two nitrogen-containing heterocyclic nuclei joined by a polymethine chain.[1] The length of this chain and the nature of the heterocyclic groups determine the spectral properties of the dye, allowing for the synthesis of custom dyes with tailored absorption and emission maxima.[1] Heptamethine cyanine dyes, in particular, exhibit absorption and emission in the NIR region (700-900 nm), a spectral window where biological tissues have minimal absorbance and autofluorescence, enabling deep tissue imaging with high signal-to-noise ratios.[2]
The precursor, 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium, is a key building block for the synthesis of water-soluble NIR cyanine dyes. The sulfonate group imparts hydrophilicity, which is crucial for biocompatibility and preventing aggregation in aqueous environments, a common issue with more hydrophobic dyes.[1] These sulfonated dyes are widely used for labeling biomolecules such as antibodies, peptides, and nucleic acids, creating highly specific probes for a variety of applications including fluorescence microscopy, in vivo imaging, and flow cytometry.[3][4]
Data Presentation
The following table summarizes the typical spectroscopic properties of common NIR cyanine dyes. The data for the dye synthesized from this compound would need to be determined experimentally upon synthesis.
| Dye Name | Precursor | Absorption Max (λ_max) (nm) | Emission Max (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Example Heptamethine Cyanine | This compound | To be determined | To be determined | To be determined | To be determined |
| Cyanine7 (Cy7) | Indocyanine Green derivative | ~750 | ~776 | ~250,000 | ~0.12 |
| Cyanine7.5 (Cy7.5) | Indocyanine Green derivative | ~788 | ~808 | ~270,000 | ~0.05 |
| IR-780 | Indolium derivative | ~780 | ~810 | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Synthesis of a Symmetrical Heptamethine Cyanine Dye
This protocol describes a general method for the synthesis of a symmetrical heptamethine cyanine dye using this compound and a polymethine chain linker.
Materials:
-
This compound
-
Glutacondialdehyde dianil hydrochloride (or similar polymethine linker)
-
Acetic anhydride
-
Pyridine
-
Sodium acetate
-
Ethanol
-
Diethyl ether
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware
Procedure:
-
In a round bottom flask, dissolve this compound (2 molar equivalents) and glutacondialdehyde dianil hydrochloride (1 molar equivalent) in a mixture of acetic anhydride and pyridine.
-
Add sodium acetate (2 molar equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 120-130 °C) with constant stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the crude dye by slowly adding the reaction mixture to a vigorously stirred beaker of diethyl ether.
-
Collect the precipitate by vacuum filtration and wash it several times with diethyl ether to remove unreacted starting materials and impurities.
-
Purify the crude product by recrystallization from ethanol or by column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system (e.g., a gradient of methanol in dichloromethane).
-
Dry the purified dye under vacuum to obtain a dark-colored solid.
-
Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and UV-Vis spectroscopy to confirm its structure and purity.
Protocol 2: Antibody Conjugation with a Cyanine Dye NHS Ester
This protocol outlines the procedure for labeling an antibody with a near-infrared cyanine dye that has been functionalized with an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on the antibody.
Materials:
-
Purified antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
Cyanine dye NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Prepare the Antibody Solution:
-
Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), the antibody must be buffer-exchanged into a suitable buffer like PBS.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of cyanine dye NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh and used immediately.
-
-
Conjugation Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired molar ratio of dye to antibody (typically between 5:1 and 20:1).
-
Slowly add the dye solution to the antibody solution while gently vortexing or stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the dye-conjugated antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
The first colored band to elute from the column will be the antibody-dye conjugate. The free dye will elute later.
-
-
Characterization of the Conjugate:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the absorption maximum of the cyanine dye (e.g., ~750 nm for a Cy7-like dye).
-
Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per antibody, using the Beer-Lambert law and the molar extinction coefficients of the antibody and the dye.
-
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of a near-infrared heptamethine cyanine dye.
Antibody Conjugation Workflow
Caption: Experimental workflow for conjugating a cyanine dye to an antibody.
Cellular Uptake and Signaling of a Cyanine Dye-Drug Conjugate
Caption: Proposed mechanism for cellular uptake and action of a cyanine dye-drug conjugate.[5]
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium in Histology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
A summary of the known physicochemical properties of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₃NO₃S | [1][2] |
| Molecular Weight | 345.46 g/mol | [2] |
| Appearance | Powder or crystals | |
| CAS Number | 63149-24-6 | [1][2] |
| Storage | Room temperature |
Histological Applications
Benz(e)indolium derivatives are components of various fluorescent probes and dyes used in biological imaging.[3][4][5] Their application in histology primarily revolves around their ability to act as fluorescent labels, enabling the visualization of specific tissues, cells, or subcellular components under a fluorescence microscope.
Potential applications include:
-
Counterstaining: It may be used as a nuclear or cytoplasmic counterstain in immunofluorescence protocols to provide context to the specific antibody staining.
-
Direct Tissue Staining: Depending on its binding properties, it could be used for direct staining of certain tissue components.
-
Component of Fluorescent Probes: This molecule can serve as a building block for the synthesis of more complex fluorescent probes targeted to specific biological molecules or ions.
Experimental Protocols
The following are generalized protocols for the use of a fluorescent dye like this compound in histology. Note: Optimal concentrations, incubation times, and specific filter sets for fluorescence microscopy need to be determined empirically.
Protocol 1: Fluorescent Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol outlines the steps for staining FFPE tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
This compound staining solution (concentration to be determined)
-
Phosphate-buffered saline (PBS)
-
Mounting medium with antifade agent
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval (if required for concurrent immunofluorescence):
-
Heat slides in antigen retrieval buffer using a steamer, water bath, or microwave.
-
Allow slides to cool to room temperature.
-
Rinse with PBS.
-
-
Blocking (if required for concurrent immunofluorescence):
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature.
-
-
Staining:
-
Prepare a working solution of this compound in a suitable buffer (e.g., PBS). Initial concentrations to test could range from 1 µM to 10 µM.
-
Incubate sections with the staining solution for a predetermined time. Initial incubation times to test could range from 5 to 30 minutes.
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
-
Mounting:
-
Mount coverslips using an aqueous mounting medium with an antifade reagent.
-
-
Visualization:
-
Examine under a fluorescence microscope using appropriate filter sets. The optimal excitation and emission wavelengths will need to be determined.
-
Protocol 2: Fluorescent Staining of Frozen Tissues
This protocol is for staining fresh or fixed frozen tissue sections.
Materials:
-
Frozen tissue sections on slides
-
Fixative (e.g., 4% paraformaldehyde in PBS), if not pre-fixed
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
This compound staining solution
-
Mounting medium with antifade agent
Procedure:
-
Tissue Preparation:
-
Air dry frozen sections for 30-60 minutes at room temperature.
-
If unfixed, fix sections with a suitable fixative (e.g., 4% PFA for 10-15 minutes).
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Blocking (optional, depending on application):
-
Incubate sections with blocking buffer for 30-60 minutes.
-
-
Staining:
-
Incubate sections with the this compound staining solution.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Mounting:
-
Mount with an aqueous mounting medium containing an antifade agent.
-
-
Visualization:
-
Image using a fluorescence microscope with empirically determined optimal filter sets.
-
Data Presentation
As no specific quantitative data for the histological application of this compound was found in the literature, the following table is a template for researchers to populate with their own experimental findings during protocol optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Stain Concentration | ||||
| Incubation Time | ||||
| Excitation Wavelength (nm) | ||||
| Emission Wavelength (nm) | ||||
| Signal-to-Noise Ratio | ||||
| Photostability (e.g., % signal loss over time) |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a general workflow for fluorescent staining of histological sections.
Caption: General workflow for histological staining.
Logical Relationships in Protocol Development
The following diagram illustrates the logical relationships in optimizing a staining protocol.
References
- 1. 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz[e]indolium inner salt - Wikidata [wikidata.org]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Squaraine Dyes Derived from Indolenine and Benzo[e]indole as Potential Fluorescent Probes for HSA Detection and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium - A Key Intermediate for Fluorescent Probe Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium is a chemical compound that serves as a crucial building block in the synthesis of a variety of fluorescent probes, particularly cyanine dyes. While not typically used as a fluorescent probe in its own right, its chemical structure is foundational for creating dyes with diverse photophysical properties tailored for specific cellular imaging applications. This document provides an overview of its role as a synthetic intermediate and presents a general protocol for its use in the synthesis of cyanine dyes.
Chemical Properties
The structural information for this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₂₃NO₃S |
| CAS Number | 63149-24-6 |
| Appearance | Yellow to brown crystalline powder |
| Primary Application | Intermediate in the synthesis of cyanine dyes and other fluorescent probes. |
Role in Fluorescent Probe Synthesis
This compound is a quaternized indolium salt. The indolium core is a common heterocyclic base used in the construction of polymethine dyes. The key features of this molecule that make it a valuable precursor include:
-
The Benz(e)indole Group: This extended aromatic system contributes to the photophysical properties of the final dye, often resulting in longer emission wavelengths compared to standard indole-based dyes.
-
The Quaternary Nitrogen: The positive charge on the nitrogen atom is characteristic of cyanine dyes and is essential for the delocalization of π-electrons across the polymethine chain, which is responsible for their strong absorption and fluorescence.
-
The Sulphonatobutyl Group: This functional group imparts water solubility to the resulting dye, which is often a critical requirement for biological imaging applications in aqueous environments.
By reacting this intermediate with various linker molecules and other heterocyclic bases, a wide array of cyanine dyes with different absorption and emission profiles can be synthesized. These dyes are extensively used for labeling biomolecules such as proteins and nucleic acids, as well as for staining specific cellular organelles.
General Experimental Protocol: Synthesis of a Symmetrical Cyanine Dye
The following is a generalized protocol for the synthesis of a symmetrical carbocyanine dye using this compound as the starting material. This protocol is representative and may require optimization for specific target dyes.
Materials:
-
This compound
-
Triethyl orthoformate (or another suitable polymethine chain precursor)
-
Pyridine (as solvent and base)
-
Acetic anhydride (optional, as a condensing agent)
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (2 equivalents) in pyridine.
-
Addition of Linker: To the stirred solution, add triethyl orthoformate (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the formation of the intensely colored dye.
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The crude dye may precipitate from the solution. If not, the product can be precipitated by the slow addition of diethyl ether.
-
Purification: Collect the crude product by filtration and wash with diethyl ether. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) or by column chromatography.
-
Characterization: The final product should be characterized by techniques such as NMR spectroscopy, mass spectrometry, and its photophysical properties (absorption and emission spectra) should be determined.
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of a symmetrical cyanine dye from the specified benz(e)indolium intermediate.
Caption: General workflow for the synthesis of a symmetrical cyanine dye.
Disclaimer: The provided protocol is a general guideline and has not been validated for this specific reaction. Researchers should consult relevant literature and perform appropriate safety assessments before conducting any chemical synthesis. The photophysical properties and cellular imaging applications will be dependent on the specific cyanine dye synthesized.
Application Notes and Protocols for Staining Paraffin-Embedded Tissues with Benz(e)indolium-Based Dyes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the fluorescent staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections using benz(e)indolium-based dyes. These dyes, a subclass of cyanine dyes, offer potential for fluorescent visualization of tissue architecture. The following protocols are based on standard immunohistochemistry (IHC) procedures for FFPE tissues and should be optimized for specific applications and dye characteristics.
Introduction
Benz(e)indolium-based dyes are fluorescent compounds that can be utilized in histological applications. Their utility in staining paraffin-embedded tissues lies in their ability to fluorescently label cellular components, offering an alternative to traditional chromogenic stains. The mechanism of action for direct staining is thought to involve electrostatic and hydrophobic interactions with proteins and other macromolecules within the fixed tissue. This protocol outlines the necessary steps for preparing FFPE tissue sections and applying a benz(e)indolium-based dye for fluorescent microscopy.
Materials and Reagents
Reagents for Deparaffinization and Rehydration
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%, 50%)
-
Deionized or distilled water
Reagents for Antigen Retrieval (if necessary)
-
10 mM Sodium Citrate buffer (pH 6.0) or other appropriate retrieval solution
Staining Reagents
-
Benz(e)indolium-based dye (e.g., 1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium, inner salt)
-
Staining buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Nuclear counterstain (e.g., DAPI)
-
Anti-fade mounting medium
Experimental Protocols
Deparaffinization and Rehydration of FFPE Tissue Sections
This initial step is crucial for removing the paraffin wax and rehydrating the tissue, allowing aqueous solutions to penetrate.[1][2][3][4]
| Step | Reagent | Incubation Time | Number of Washes |
| 1 | Xylene (or substitute) | 5-10 minutes each | 2-3 |
| 2 | 100% Ethanol | 5-10 minutes each | 2 |
| 3 | 95% Ethanol | 5 minutes | 2 |
| 4 | 70% Ethanol | 5 minutes | 2 |
| 5 | 50% Ethanol | 5 minutes | 1 |
| 6 | Deionized Water | 5 minutes | 2 |
Heat-Induced Epitope Retrieval (HIER)
Formalin fixation can create cross-links that mask epitopes. HIER is often necessary to unmask these sites for antibody-based staining and may improve dye penetration for direct staining.[3][5][6]
-
Immerse slides in a staining jar containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the solution to 95-100°C using a microwave, water bath, or pressure cooker.
-
Maintain at a sub-boiling temperature for 10-20 minutes.
-
Allow the slides to cool in the buffer for at least 20-30 minutes at room temperature.
-
Rinse the slides with deionized water and then with PBS.
Direct Staining with Benz(e)indolium-Based Dye
This step involves the application of the fluorescent dye to the tissue section. Note: The optimal dye concentration and incubation time should be determined empirically.
-
Prepare a stock solution of the benz(e)indolium-based dye in an appropriate solvent (e.g., DMSO or water).
-
Dilute the dye stock solution in PBS (pH 7.4) to a working concentration. A starting concentration range of 1-10 µM is recommended for initial optimization.
-
Apply the diluted dye solution to the tissue section, ensuring complete coverage.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber, protected from light.
-
Wash the slides thoroughly with PBS to remove unbound dye. Perform 2-3 washes of 5 minutes each.
Counterstaining and Mounting
A nuclear counterstain helps to visualize the overall tissue architecture in relation to the dye staining.[7][8]
-
Apply a nuclear counterstain, such as DAPI (1 µg/mL in PBS), to the tissue section.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Rinse briefly with PBS.
-
Apply a drop of anti-fade mounting medium to the tissue section and place a coverslip.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
Store slides at 4°C in the dark.
Visualization and Data Presentation
Microscopy
Visualize the stained sections using a fluorescence microscope equipped with appropriate filter sets for the benz(e)indolium-based dye and the nuclear counterstain. Capture images for documentation and analysis.
Quantitative Data Summary
For comparative studies, quantitative data should be collected and presented in a structured format.
| Parameter | Dye A | Dye B | Control |
| Excitation Max (nm) | |||
| Emission Max (nm) | |||
| Optimal Concentration (µM) | |||
| Signal-to-Noise Ratio | |||
| Photostability (t½ in sec) |
Diagrams
Experimental Workflow
Caption: Workflow for staining paraffin-embedded tissues with benz(e)indolium-based dyes.
Putative Staining Mechanism
Caption: Potential binding mechanisms of benz(e)indolium dyes to fixed tissue components.
References
- 1. researchgate.net [researchgate.net]
- 2. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 3. sysy.com [sysy.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highly multiplexed single-cell analysis of formalin-fixed, paraffin-embedded cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Staining of Paraffin Sections Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Proteins with Dyes Derived from 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the covalent labeling of proteins with fluorescent dyes derived from the 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium core structure. This heterocyclic quaternary ammonium salt is a key building block for a class of cyanine dyes that exhibit bright fluorescence, high molar extinction coefficients, and good photostability, making them valuable tools for a wide range of biological research and drug development applications.[1][2] These dyes are typically functionalized with reactive moieties such as N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine residues) or maleimides for targeting free thiols (e.g., cysteine residues) on proteins.[3][4][]
The resulting fluorescently labeled proteins can be utilized in various applications, including:
-
Fluorescence Microscopy: Visualization of protein localization and trafficking within cells.[2]
-
Flow Cytometry: Quantification of cell surface and intracellular proteins.[2]
-
Western Blotting: Sensitive detection of specific proteins in complex mixtures.[6][7][8]
-
Immunofluorescence Assays: Detection and quantification of antigens in tissues and cells.[7]
-
In Vivo Imaging: Non-invasive tracking of labeled proteins in living organisms.[2]
Dye Characteristics and Quantitative Data
Dyes derived from the this compound scaffold are part of the broader cyanine dye family. Their spectral properties, such as the maximum excitation and emission wavelengths, are determined by the length of the polymethine bridge connecting the heterocyclic nuclei and the nature of the substituents. For the purpose of these application notes, we will focus on a representative dye from this class, a near-infrared (NIR) fluorescent dye, which we will refer to as "Benz-IR780". The following tables summarize the key quantitative data for this representative dye, functionalized as either an NHS ester or a maleimide for protein conjugation.
Table 1: Spectroscopic Properties of Benz-IR780 Dyes
| Property | Benz-IR780 NHS Ester | Benz-IR780 Maleimide |
| Excitation Maximum (λex) | ~780 nm | ~780 nm |
| Emission Maximum (λem) | ~800 nm | ~800 nm |
| Molar Extinction Coeff. (ε) | ~250,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ |
| Recommended Laser Line | 785 nm | 785 nm |
| Recommended Filter Set | Cy7 | Cy7 |
Table 2: Recommended Reaction Parameters for Protein Labeling
| Parameter | Amine Labeling (NHS Ester) | Thiol Labeling (Maleimide) |
| Target Residue | Lysine (primary amines) | Cysteine (thiols) |
| Reaction pH | 8.0 - 9.0 | 6.5 - 7.5 |
| Reaction Buffer | Bicarbonate or Phosphate | Phosphate, HEPES, or Tris |
| Protein Concentration | 1 - 10 mg/mL | 1 - 10 mg/mL |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | 10:1 to 20:1 |
| Reaction Time | 1 - 2 hours at RT | 2 - 4 hours at RT |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | 10 mM Cysteine |
Experimental Protocols
The following are detailed protocols for labeling proteins with Benz-IR780 NHS ester and Benz-IR780 maleimide.
Protocol 1: Labeling of Primary Amines with Benz-IR780 NHS Ester
This protocol is designed for labeling primary amino groups on proteins, primarily the ε-amino group of lysine residues.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS)
-
Benz-IR780 NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for the dye. If necessary, exchange the buffer using dialysis or a desalting column.
-
-
Dye Preparation:
-
Allow the vial of Benz-IR780 NHS Ester to warm to room temperature.
-
Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMF or DMSO. For example, add 100 µL of solvent to 1 µmol of the dye. Vortex briefly to ensure complete dissolution. This solution should be used immediately.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve a 10:1 molar ratio of dye to protein. This is a good starting point and can be optimized (ranging from 5:1 to 20:1).
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM. For example, add 50-100 µL of 1 M Tris-HCl, pH 8.0 to 1 mL of the reaction mixture.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and quenching byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein (the first colored band to elute).
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and at the λmax of the dye (~780 nm).
-
Calculate the protein concentration and the DOL using the following equations:
-
Protein Concentration (M) = (A280 - (A_max * CF)) / ε_protein
-
Dye Concentration (M) = A_max / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at the dye's λmax.
-
CF is the correction factor (A280 of the free dye / A_max of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its λmax.
-
-
-
-
Storage:
-
Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Labeling of Thiols with Benz-IR780 Maleimide
This protocol is designed for the site-specific labeling of free thiol groups on proteins, such as those on cysteine residues.
Materials:
-
Protein of interest (containing free thiols)
-
Benz-IR780 Maleimide
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM Phosphate buffer, pH 7.0, containing 1 mM EDTA
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 10 mM Cysteine
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation and Reduction (if necessary):
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Remove the excess TCEP using a desalting column. It is crucial to remove the reducing agent before adding the maleimide dye.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of Benz-IR780 Maleimide in anhydrous DMF or DMSO as described in Protocol 1.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the maleimide dye stock solution to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. The reaction should be carried out in an oxygen-free environment if possible to prevent re-oxidation of thiols.
-
-
Quenching the Reaction:
-
Add a final concentration of 10 mM cysteine to the reaction mixture to quench any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Purify the labeled protein as described in Protocol 1.
-
-
Determination of Degree of Labeling (DOL):
-
Calculate the DOL as described in Protocol 1.
-
-
Storage:
-
Store the labeled protein as described in Protocol 1.
-
Visualization of Workflows and Pathways
Experimental Workflow for Protein Labeling
The following diagram illustrates the general workflow for labeling a protein with a reactive dye, followed by purification and characterization.
Caption: General workflow for protein labeling with reactive dyes.
Example Signaling Pathway: EGF Receptor Internalization
Proteins labeled with benz(e)indolium-derived dyes can be used to study dynamic cellular processes such as receptor-mediated endocytosis. For instance, Epidermal Growth Factor (EGF) can be labeled with Benz-IR780 and used to track the internalization of the EGF Receptor (EGFR).
Caption: EGFR internalization pathway tracked with labeled EGF.
References
Application Notes and Protocols for 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium in Nucleic Acid Staining
Disclaimer: Publicly available information on the direct application of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium as a nucleic acid stain is limited. This compound is known as a reactant in the synthesis of other dyes, such as Indocyanine Green (ICG). While it is categorized by some chemical suppliers as a dye and is mentioned in contexts such as flow cytometry and confocal microscopy, specific protocols and performance data for its use in nucleic acid staining are not well-documented in scientific literature.
The following protocols and data are based on generalized procedures for cyanine-based dyes, which are structurally related to the compound of interest. These should be considered as a starting point for developing a specific staining protocol and will require optimization.
Introduction
This compound is a chemical compound with potential applications in fluorescence-based assays. Its structural similarity to the core of some cyanine dyes suggests it may possess fluorescent properties and could potentially interact with nucleic acids. Cyanine dyes are a class of synthetic dyes that are widely used as fluorescent labels in molecular biology for staining nucleic acids in applications such as electrophoresis, microscopy, and flow cytometry. The protocols provided below are generalized for the use of a hypothetical cyanine-like nucleic acid stain and should be adapted and optimized for the specific compound.
Physicochemical and Hypothetical Fluorescent Properties
| Property | Typical Value Range for Cyanine Dyes | Notes |
| Excitation Maximum (Ex) | 480 - 650 nm | Highly dependent on the specific dye structure and its binding state (e.g., bound to DNA/RNA). |
| Emission Maximum (Em) | 500 - 700 nm | Stokes shift (difference between Ex and Em) is typically 20-50 nm. |
| Molar Extinction Coefficient | > 100,000 M⁻¹cm⁻¹ | Indicates the efficiency of light absorption. |
| Quantum Yield (Φ) | 0.1 - 0.5 (when bound to nucleic acids) | Represents the efficiency of converting absorbed light into emitted fluorescence. Often low in solution and increases significantly upon binding to nucleic acids. |
| Binding Affinity (Kd) | nM to µM range | Describes the concentration at which half of the binding sites on the nucleic acid are occupied by the dye. |
Experimental Protocols
The following are generalized protocols for staining nucleic acids in cultured cells and in agarose gels. These are template protocols and must be optimized for concentration, incubation time, and buffer conditions for this compound.
Staining of Nucleic Acids in Cultured Mammalian Cells for Fluorescence Microscopy
This protocol describes a general procedure for staining the nuclei of fixed and permeabilized mammalian cells.
Materials:
-
Staining Solution: this compound dissolved in an appropriate solvent (e.g., DMSO or water) to create a stock solution (e.g., 1-10 mM).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Mounting Medium: Antifade mounting medium.
-
Cultured mammalian cells on coverslips.
Protocol:
-
Cell Culture: Grow mammalian cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare a working solution of the stain by diluting the stock solution in PBS to a final concentration (e.g., 0.1 - 5 µM - this needs to be optimized ). Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets corresponding to the excitation and emission spectra of the dye.
Staining of DNA in Agarose Gels
This protocol provides a general method for post-staining DNA in agarose gels after electrophoresis.
Materials:
-
Staining Solution: A working solution of this compound in an appropriate buffer (e.g., 1X TAE or TBE buffer). The concentration needs to be optimized (a starting point could be 1X-3X).
-
Agarose gel with DNA bands after electrophoresis.
-
Staining tray.
-
Deionized water.
Protocol:
-
Electrophoresis: Run the DNA samples on an agarose gel using standard procedures.
-
Staining: After electrophoresis, carefully place the agarose gel in a staining tray. Add enough staining solution to completely submerge the gel.
-
Incubation: Incubate the gel in the staining solution for 20-40 minutes at room temperature with gentle agitation, protected from light. The optimal time will depend on the dye concentration and gel thickness.
-
Destaining (Optional): If high background fluorescence is observed, the gel can be destained by incubating it in deionized water for 10-30 minutes.
-
Visualization: Visualize the DNA bands using a UV or blue-light transilluminator equipped with the appropriate emission filter for the dye.
Hypothetical Mechanism of Action
Many nucleic acid stains, particularly cyanine dyes, function by intercalating between the base pairs of the DNA double helix or by binding to the minor groove. This binding event often leads to a significant increase in the dye's fluorescence quantum yield.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Dye concentration too low. | Increase the concentration of the staining solution. |
| Incubation time too short. | Increase the incubation time. | |
| Incorrect filter set on the microscope/imager. | Ensure the excitation and emission filters match the spectral properties of the dye. | |
| High Background | Dye concentration too high. | Decrease the concentration of the staining solution. |
| Insufficient washing. | Increase the number and duration of washing steps. | |
| For gels, consider a destaining step. | Incubate the gel in water or buffer after staining. | |
| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure. Use an antifade mounting medium for microscopy. |
Conclusion
While this compound is commercially available, its direct use as a nucleic acid stain is not well-established in the literature. The protocols and information provided here are based on the general properties of related cyanine dyes and are intended to serve as a foundational guide for researchers. Significant empirical work, including determination of optimal concentrations, incubation times, and spectral properties, will be necessary to validate and optimize its use for any specific application in nucleic acid staining.
Application Notes and Protocols for 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine dyes are a versatile class of fluorescent molecules widely used in biological research, especially in flow cytometry.[4] Their utility stems from a broad range of excitation and emission spectra, high molar extinction coefficients, and their suitability for conjugation to biomolecules like antibodies.[4] This document provides detailed application notes and generalized protocols for the potential use of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium, or dyes derived from it, in key flow cytometry applications.
Disclaimer: The following protocols are based on general procedures for cyanine dyes and have not been specifically validated for this compound. Optimization of parameters such as dye concentration, incubation time, and instrument settings will be necessary for this specific compound.
Potential Applications in Flow Cytometry
Based on the common applications of cyanine dyes, derivatives of this compound could be employed in a variety of flow cytometry assays, including:
-
Immunophenotyping: When conjugated to antibodies, these dyes can be used to identify and quantify different cell populations based on the expression of specific cell surface or intracellular markers.[4][5]
-
Cell Viability and Apoptosis: As amine-reactive dyes, they can differentiate between live and dead cells.[4] Conjugates with Annexin V can be used to detect early apoptotic events.[4]
-
Cell Proliferation: Certain cyanine dyes are used to track cell division, as their fluorescence intensity is halved with each cell division.[4]
-
Signaling Pathway Analysis (Phospho-flow): Antibody conjugates can detect the phosphorylation status of intracellular signaling proteins, offering insights into cellular responses.[4]
Quantitative Data Summary
The spectral properties of a specific dye are critical for its successful application in flow cytometry. Since experimental data for this compound is not available, the following table provides a hypothetical summary of key quantitative parameters that would need to be determined experimentally. These values are illustrative and based on common cyanine dyes.
| Parameter | Hypothetical Value |
| Excitation Maximum (λex) | To be determined |
| Emission Maximum (λem) | To be determined |
| Molar Extinction Coefficient (ε) | To be determined |
| Fluorescence Quantum Yield (Φ) | To be determined |
| Tandem Conjugates | Potential for PE, APC, etc. |
Experimental Protocols
The following are detailed, generalized protocols for key flow cytometry applications using a hypothetical cyanine dye derived from this compound.
Protocol 1: Immunophenotyping using a Cyanine Dye-Conjugated Antibody
This protocol outlines the steps for staining cells with a fluorescently labeled antibody.
Materials:
-
Single-cell suspension (e.g., PBMCs, cultured cells)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.05% sodium azide)
-
Cyanine dye-conjugated antibody
-
Fc blocking reagent (optional, but recommended)[6]
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Start with a single-cell suspension. For adherent cells, detach them using gentle enzymatic or non-enzymatic methods.
-
Wash the cells twice with cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in the staining buffer and adjust the cell concentration to 1 x 10^7 cells/mL.
-
-
Fc Receptor Blocking (Optional):
-
Antibody Staining:
-
Add the predetermined optimal concentration of the cyanine dye-conjugated antibody to the cell suspension.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[8]
-
-
Washing:
-
Data Acquisition:
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 0.5 mL).
-
Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the specific cyanine dye.
-
Protocol 2: Cell Viability Assay using a Fixable Amine-Reactive Dye
This protocol describes how to distinguish between live and dead cells.
Materials:
-
Single-cell suspension
-
Phosphate-Buffered Saline (PBS), azide-free and protein-free
-
Amine-reactive cyanine dye stock solution (e.g., in DMSO)
-
Flow Cytometry Staining Buffer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with azide-free and protein-free PBS.[4]
-
-
Staining:
-
Resuspend the cells in PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add the amine-reactive cyanine dye to the cell suspension. The optimal concentration should be determined by titration, but a common starting point is 1 µL of stock solution per 1 mL of cell suspension.[4]
-
Vortex the cell suspension immediately after adding the dye.[4]
-
Incubate for 20-30 minutes at room temperature or 4°C, protected from light.
-
-
Washing:
-
Add an excess volume of Flow Cytometry Staining Buffer to quench the reaction and wash the cells.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Repeat the wash step.
-
-
Subsequent Staining (Optional):
-
The cells can now be fixed, permeabilized, and stained for intracellular targets if required.
-
-
Data Acquisition:
-
Resuspend the cells in Flow Cytometry Staining Buffer and analyze on a flow cytometer. Dead cells will exhibit significantly higher fluorescence intensity than live cells.
-
Protocol 3: Cell Proliferation Assay using Dye Dilution
This protocol details how to track cell division over time.
Materials:
-
Single-cell suspension
-
Cell proliferation dye (a cyanine dye that passively diffuses into cells)
-
Complete cell culture medium
-
PBS or other suitable buffer
Procedure:
-
Dye Labeling:
-
Wash cells with PBS and resuspend in the same buffer at a concentration of 1-10 x 10^6 cells/mL.
-
Add the cell proliferation dye to the cell suspension at the optimized concentration.
-
Incubate for 10-15 minutes at 37°C, protected from light.[4]
-
-
Quenching and Washing:
-
Cell Culture and Analysis:
-
Resuspend the cells in complete culture medium and place them in culture under desired stimulation conditions.[4]
-
Harvest the cells at different time points (e.g., 24, 48, 72 hours) and stain with antibodies for surface markers if desired.[4]
-
Analyze the cells by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.[4]
-
Visualizations
Signaling Pathway Analysis Workflow
Caption: Workflow for analyzing intracellular signaling pathways using phospho-flow cytometry.
General Experimental Workflow for Immunophenotyping
Caption: A generalized workflow for immunophenotyping by flow cytometry.
Logical Relationship for Multicolor Panel Design
Caption: Key considerations for designing a multicolor flow cytometry panel.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz[e]indolium inner salt - Wikidata [wikidata.org]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 7. Key Steps in Flow Cytometry Protocols [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Diagnostic Assays Utilizing 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of diagnostic assays using fluorescent dyes derived from 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium. This core structure is a key precursor for the synthesis of sulfonated cyanine dyes, such as Sulfo-Cyanine5 (Sulfo-Cy5), which are widely employed in various fluorescence-based bioanalytical techniques due to their favorable spectral properties in the far-red region, high molar extinction coefficients, and good quantum yields. The sulfonate group confers excellent water solubility, making them ideal for labeling biological molecules in aqueous environments.
Overview of this compound Derivatives in Diagnostics
Derivatives of this compound are instrumental in the creation of sensitive and robust diagnostic assays. When synthesized into cyanine dyes, they serve as fluorescent labels that can be conjugated to biomolecules such as antibodies, antigens, or nucleic acids. These fluorescently labeled molecules are then used in immunoassays (e.g., ELISA, Lateral Flow Immunoassays) and other diagnostic platforms to detect and quantify specific analytes. The primary advantages of using these dyes include:
-
High Sensitivity: Their high molar extinction coefficients and quantum yields result in bright fluorescent signals, enabling the detection of low-abundance targets.
-
Low Background Interference: Emission in the far-red or near-infrared (NIR) region of the spectrum minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio.
-
Aqueous Solubility: The presence of the sulphonatobutyl group ensures good water solubility, preventing aggregation and precipitation of the dye-conjugate, which is crucial for consistent and reliable assay performance.
-
Versatility: These dyes can be functionalized with various reactive groups (e.g., N-hydroxysuccinimide esters) to facilitate covalent labeling of different biomolecules.
Synthesis of Amine-Reactive Sulfo-Cy5 NHS Ester
The this compound salt is a key starting material for the synthesis of more complex cyanine dyes. A common derivative used in diagnostic assays is the amine-reactive Sulfo-Cy5 N-hydroxysuccinimide (NHS) ester. This form of the dye can be readily conjugated to primary amines on proteins, such as lysine residues on antibodies.
The general synthesis pathway involves the condensation of two heterocyclic precursors, one of which is derived from the this compound salt, with a polymethine bridge-forming reagent. The resulting cyanine dye with a carboxylic acid functional group is then activated with N-hydroxysuccinimide to yield the reactive NHS ester.
Experimental Protocols
Protocol for Antibody Conjugation with Sulfo-Cy5 NHS Ester
This protocol describes the labeling of an antibody with a Sulfo-Cy5 NHS ester derived from this compound.
Materials:
-
Antibody (e.g., Goat anti-Mouse IgG) at 2-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Sulfo-Cy5 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate buffer (pH 8.5-9.0)
-
Purification column (e.g., Sephadex G-25)
-
PBS (pH 7.4)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is free of any amine-containing substances like Tris or glycine. If necessary, dialyze the antibody against PBS.
-
Adjust the antibody concentration to between 2 and 10 mg/mL.
-
-
Dye Preparation:
-
Dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
-
Labeling Reaction:
-
Adjust the pH of the antibody solution to 8.5-9.0 by adding 1/10th volume of 1 M sodium bicarbonate buffer.
-
Add the dissolved Sulfo-Cy5 NHS ester to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 is recommended.
-
Incubate the reaction mixture for 1 hour at room temperature in the dark with continuous gentle mixing.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).
-
Collect the fractions containing the fluorescently labeled antibody. The conjugate will be in the first colored fractions to elute.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and the absorption maximum of the dye (e.g., ~650 nm for Sulfo-Cy5).
-
Calculate the DOL using the following formula: DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF_280)) × ε_dye] Where:
-
A_dye is the absorbance at the dye's maximum absorption wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength.
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Sulfo-Cy5).
-
-
An optimal DOL is generally between 2 and 8.
-
Protocol for a Fluorescence-Based ELISA
This protocol outlines a sandwich ELISA using a Sulfo-Cy5 labeled detection antibody.
Materials:
-
96-well microplate
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antigen standard and samples
-
Sulfo-Cy5 labeled detection antibody
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Fluorescence microplate reader
Procedure:
-
Coating:
-
Dilute the capture antibody to an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Antigen Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the antigen standards (in a serial dilution) and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the Sulfo-Cy5 labeled detection antibody to its optimal concentration in blocking buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Measurement:
-
Wash the plate five times with wash buffer.
-
Read the fluorescence intensity in each well using a microplate reader with the appropriate excitation and emission wavelengths for Sulfo-Cy5 (e.g., excitation ~650 nm, emission ~670 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells).
-
Plot a standard curve of fluorescence intensity versus antigen concentration.
-
Determine the concentration of the antigen in the samples by interpolating their fluorescence values on the standard curve.
-
Data Presentation
Table 1: Spectral Properties of a Typical Sulfo-Cy5 Dye
| Property | Value |
| Excitation Maximum (Ex) | ~650 nm |
| Emission Maximum (Em) | ~670 nm |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.20 in aqueous buffer |
| Recommended Laser Line | 633 nm or 647 nm |
Table 2: Representative Data from a Sulfo-Cy5 based ELISA
| Antigen Concentration (pg/mL) | Mean Fluorescence Intensity (RFU) | Standard Deviation | Coefficient of Variation (%) |
| 1000 | 85,670 | 4,283 | 5.0 |
| 500 | 43,210 | 2,376 | 5.5 |
| 250 | 21,980 | 1,319 | 6.0 |
| 125 | 11,540 | 750 | 6.5 |
| 62.5 | 6,120 | 459 | 7.5 |
| 31.25 | 3,350 | 285 | 8.5 |
| 15.63 | 1,890 | 180 | 9.5 |
| 0 (Blank) | 520 | 50 | 9.6 |
Visualizations
Application Notes and Protocols for Fluorescence Microscopy with 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of the fluorescent dye 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium in fluorescence microscopy. This dye belongs to the cyanine family, which are known for their utility in various biological imaging applications. Due to a lack of publicly available specific photophysical data for this particular compound, this guide offers a comprehensive framework based on the known properties of structurally similar near-infrared (NIR) cyanine dyes. It includes protocols for determining the dye's specific characteristics, as well as detailed procedures for live-cell imaging and fixed-cell immunofluorescence.
Quantitative Data of Representative Near-Infrared (NIR) Cyanine Dyes
To provide a frame of reference, the following table summarizes the key photophysical properties of several commercially available NIR cyanine dyes commonly used in fluorescence microscopy. This data is intended for comparison purposes to aid in the initial experimental design with this compound.
| Property | This compound | Cy5 | Cy7 | IRDye 800CW | Alexa Fluor 750 |
| Excitation Max (nm) | Not Available | ~650 | ~750-770 | ~774 | ~749 |
| Emission Max (nm) | Not Available | ~670 | ~775-800 | ~789 | ~775 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Not Available | ~250,000 | ~250,000 | ~240,000 | ~290,000 |
| Quantum Yield (Φ) | Not Available | 0.20 - 0.27 | ~0.28 (in methanol) | ~0.08 | ~0.12 |
| Photostability | Not Available | Moderate | Low | High | High |
Note: Values can vary depending on the solvent, pH, and conjugation status. Data is compiled from manufacturer datasheets and literature sources for unconjugated dyes in aqueous buffers.[1][2][3]
Experimental Protocols
Protocol for Determining Spectral Properties
Before utilizing this compound in microscopy, it is crucial to determine its excitation and emission spectra.
Objective: To find the optimal excitation and emission wavelengths.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., DMSO, ethanol, or PBS)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute stock solution of the dye in a suitable solvent (e.g., 1 mM in DMSO).
-
Prepare a working solution by diluting the stock solution in the desired imaging buffer (e.g., PBS) to a concentration that gives an absorbance reading between 0.05 and 0.1 at the presumed absorption maximum to avoid inner filter effects.
-
Measure the Excitation Spectrum:
-
Measure the Emission Spectrum:
Diagram of Spectral Determination Workflow
Caption: Workflow for determining the spectral properties of the dye.
Protocol for Live-Cell Imaging
Objective: To stain and visualize live cells using this compound.
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides
-
This compound stock solution (1 mM in DMSO)
-
Phenol red-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters and environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide to reach 60-80% confluency on the day of the experiment.
-
Dye Loading Solution: Prepare a loading solution by diluting the dye stock solution in phenol red-free medium. The final concentration will need to be optimized, but a starting range of 1-10 µM is recommended.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the dye loading solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the cell type and dye concentration.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells two to three times with warm, phenol red-free medium to remove unbound dye.[6]
-
-
Imaging:
-
Add fresh, pre-warmed, phenol red-free medium to the cells.
-
Place the dish on the microscope stage within the environmental chamber.
-
Acquire images using the predetermined optimal excitation and emission wavelengths. To minimize phototoxicity, use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.[7]
-
Diagram of Live-Cell Imaging Workflow
Caption: General workflow for live-cell imaging.
Protocol for Fixed-Cell Immunofluorescence (Indirect)
Objective: To use this compound conjugated to a secondary antibody for immunofluorescence staining of fixed cells.
Materials:
-
Cells cultured on coverslips
-
PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal serum in PBS with 0.1% Triton X-100)
-
Primary antibody
-
Secondary antibody conjugated to this compound
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Preparation: Grow cells on coverslips to the desired confluency.
-
Fixation:
-
Permeabilization:
-
Incubate with permeabilization buffer for 10-15 minutes at room temperature (required for intracellular targets).[10]
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.[10]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its optimal concentration.
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently conjugated secondary antibody in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
-
Mounting:
-
Briefly rinse the coverslips with distilled water.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges with nail polish and let it dry.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate excitation and emission filters for the dye. Store slides at 4°C in the dark.
-
Diagram of Immunofluorescence Workflow
Caption: Workflow for indirect immunofluorescence staining.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Incorrect filter set for the dye's unknown spectra. | Perform spectral characterization (Protocol 3.1) to determine the correct excitation and emission wavelengths.[11] |
| Low dye concentration or insufficient incubation time. | Increase dye concentration or incubation time. Optimize these parameters for your cell type. | |
| Photobleaching. | Reduce laser power and exposure time. Use an antifade mounting medium for fixed cells. Minimize light exposure during sample preparation.[12] | |
| High Background | Dye concentration is too high. | Decrease the dye concentration. |
| Inadequate washing. | Increase the number and duration of wash steps after dye incubation.[7] | |
| Autofluorescence from cells or medium. | Use phenol red-free medium for live-cell imaging. For fixed cells, consider autofluorescence quenching reagents. | |
| Cell Toxicity (Live Imaging) | Dye concentration is too high. | Perform a dose-response curve to find the highest non-toxic concentration. |
| Prolonged incubation or imaging time. | Reduce incubation and imaging times to the minimum required. |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the dye powder and solutions.[13]
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle the dye in a well-ventilated area.
-
Storage: Store the dye powder and stock solutions at the manufacturer's recommended temperature (typically -20°C), protected from light and moisture. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
-
Disposal: Dispose of dye waste according to local institutional and environmental regulations.
By following these guidelines and protocols, researchers can effectively begin to characterize and utilize this compound for their fluorescence microscopy applications, contributing to advancements in cellular and molecular imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 5. Molecular Expressions Microscopy Primer: Light and Color - Fluorescence - Overview of Excitation and Emission Fundamentals [micro.magnet.fsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. usbio.net [usbio.net]
- 9. biotium.com [biotium.com]
- 10. benchchem.com [benchchem.com]
- 11. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 12. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 13. Are UV Fluorescent Dyes Safe? Understanding the Risks and Precautions - SUNLONGE INTERNATIONAL CO., LIMITED [sunlonge.com]
Application Notes and Protocols for the Synthesis of Cyanine Dyes from Benz(e)indolium Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the synthesis of asymmetric monomethine cyanine dyes utilizing benz(e)indolium precursors. The protocols outlined below are compiled from established synthetic methodologies and are intended to serve as a practical guide for researchers in the field.
Introduction
Cyanine dyes are a class of synthetic dyes characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine bridge. Their utility in biomedical research and drug development is extensive, owing to their strong absorption and fluorescence properties, particularly in the near-infrared (NIR) region, which allows for deep tissue imaging with minimal autofluorescence. The synthesis of asymmetric cyanine dyes, where the two heterocyclic systems are different, allows for fine-tuning of their photophysical properties. This guide focuses on the synthesis of a representative monomethine cyanine dye using a benz(e)indolium salt as one of the key precursors.
Synthesis Overview
The general synthetic strategy involves a two-part process: first, the preparation of the requisite heterocyclic quaternary ammonium salts, and second, the condensation of these precursors to form the final cyanine dye. The overall workflow is depicted in the diagram below.
Caption: General workflow for the synthesis of asymmetric cyanine dyes.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Thin-layer chromatography (TLC) can be used to monitor the progress of the reactions.
Protocol 1: Synthesis of N-Alkyl-2,3,3-trimethylbenz(e)indolium Salt (Precursor 1)
This protocol describes the quaternization of 2,3,3-trimethyl-1H-benzo[e]indole.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3,3-trimethyl-1H-benzo[e]indole (1 equivalent) in acetonitrile.
-
Alkylation: Add an excess of the desired alkyl halide (e.g., iodomethane or iodoethane, 1.5-2 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash with a cold, non-polar solvent such as diethyl ether to remove any unreacted starting materials. The resulting quaternary ammonium salt can be dried under vacuum and used in the next step without further purification if the purity is sufficient.
Protocol 2: Synthesis of a Second Quaternary Ammonium Salt (Precursor 2)
This protocol outlines the preparation of a second heterocyclic precursor, for example, from 2-methylbenzothiazole.
-
Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve 2-methylbenzothiazole (1 equivalent) in acetonitrile.
-
Alkylation: Add the desired alkyl halide (e.g., iodomethane, 1.5-2 equivalents).
-
Reflux: Heat the mixture to reflux for 12-24 hours, monitoring by TLC.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Collect the precipitated product by vacuum filtration and wash with diethyl ether. Dry the product under vacuum.
Protocol 3: Condensation Reaction for Asymmetric Cyanine Dye Synthesis
This protocol details the condensation of the two prepared quaternary ammonium salts.
-
Reaction Setup: In a round-bottom flask, dissolve the N-alkyl-2,3,3-trimethylbenz(e)indolium salt (Precursor 1, 1 equivalent) and the second quaternary ammonium salt (Precursor 2, 1 equivalent) in a suitable solvent such as ethanol or acetonitrile.
-
Base Addition: Add a catalytic amount of a base, such as triethylamine or piperidine, to the solution.
-
Reaction: Heat the reaction mixture to reflux for 1-4 hours. The formation of the dye is often indicated by a significant color change in the reaction mixture.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The cyanine dye product will typically precipitate. The product can be collected by vacuum filtration.
-
Purification: The crude dye can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) or by column chromatography on silica gel.
Data Presentation
The photophysical properties of the synthesized cyanine dyes are crucial for their application. The following table summarizes typical data for an asymmetric monomethine cyanine dye synthesized from a benz(e)indolium precursor.
| Dye Structure | Precursor 1 | Precursor 2 | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Molar Absorptivity (ε, M-1cm-1) | Yield (%) |
| Asymmetric Monomethine Cyanine | N-ethyl-2,3,3-trimethyl-benz(e)indolium iodide | N-ethyl-2-methyl-benzothiazolium iodide | ~560 | ~580 | > 80,000 | 60-80 |
Note: The exact absorption and emission maxima, as well as the molar absorptivity and yield, will vary depending on the specific heterocyclic nuclei and the length of the polymethine chain.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated fume hood.
-
Alkyl halides are reactive and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting & Optimization
troubleshooting high background fluorescence with 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing high background fluorescence with 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium, a sulfo-cyanine dye.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a water-soluble, near-infrared (NIR) fluorescent dye. The sulfonate group enhances its water solubility, which is advantageous for labeling biomolecules in aqueous buffers and can help reduce non-specific binding that is sometimes observed with more hydrophobic dyes.[1] Its fluorescence in the NIR spectrum is beneficial for biological imaging as it minimizes interference from tissue autofluorescence, which is typically lower at longer wavelengths.[2] This property can lead to an improved signal-to-noise ratio in imaging experiments.[2] Common applications include fluorescence microscopy, flow cytometry, and in vivo imaging where it can be conjugated to proteins, antibodies, or other molecules to visualize specific targets.
Q2: What are the primary causes of high background fluorescence when using this dye?
High background fluorescence can obscure the specific signal from your target and can arise from several sources:
-
Non-Specific Binding: The dye or the molecule it is conjugated to may bind to unintended targets within the sample. Cyanine dyes, in particular, can exhibit non-specific binding to cell types like monocytes and macrophages.[2][3]
-
Excess Dye Concentration: Using too high a concentration of the fluorescent conjugate can lead to increased non-specific binding and potentially dye aggregation, which can contribute to background.[4]
-
Insufficient Washing: Incomplete removal of unbound fluorescent conjugate after the staining step is a common cause of diffuse background fluorescence.[5][6]
-
Sample Autofluorescence: Endogenous fluorophores within biological samples, such as collagen and elastin, can emit their own fluorescence, contributing to the overall background signal.[7] Aldehyde-based fixatives can also induce autofluorescence.[8]
-
Suboptimal Blocking: Inadequate blocking of non-specific binding sites on the cells or tissue can lead to high background.[5]
Troubleshooting Guides
Guide 1: Optimizing Dye Concentration
Q: I am observing high background across my entire sample. Could the dye concentration be the issue?
A: Yes, an excessively high concentration of the fluorescent conjugate is a common reason for high background. It is crucial to perform a titration experiment to determine the optimal concentration that provides the best signal-to-noise ratio.
Illustrative Data: Effect of Dye Concentration on Signal-to-Noise Ratio
The following table provides illustrative data on how the concentration of a sulfo-cyanine dye conjugate can affect the signal intensity, background, and the resulting signal-to-noise ratio (S/N).
| Conjugate Concentration (µg/mL) | Mean Signal Intensity (a.u.) | Mean Background Intensity (a.u.) | Signal-to-Noise Ratio (S/N) | Observations |
| 0.5 | 500 | 50 | 10 | Weak specific signal. |
| 1.0 | 1200 | 75 | 16 | Good balance of signal and background. |
| 2.0 | 2500 | 120 | 20.8 | Optimal concentration in this example. |
| 5.0 | 3500 | 350 | 10 | Increased background begins to reduce S/N. |
| 10.0 | 4000 | 800 | 5 | High background significantly compromises signal. |
Note: This data is for illustrative purposes. The optimal concentration for your specific application should be determined experimentally.
Experimental Protocol: Dye Concentration Titration
-
Prepare a Dilution Series: Prepare a series of dilutions of your this compound conjugate in your blocking buffer. A good starting point is to test a range from 0.5 µg/mL to 10 µg/mL.
-
Sample Preparation: Prepare multiple identical samples (e.g., cells cultured on coverslips or tissue sections).
-
Staining: Incubate each sample with a different concentration of the dye conjugate for a fixed amount of time (e.g., 1 hour at room temperature), protected from light.
-
Washing: Wash all samples using a consistent and thorough washing protocol (e.g., 3 x 5-minute washes with PBS containing 0.1% Tween-20).[5]
-
Imaging: Mount the samples and image them using identical acquisition settings (e.g., laser power, exposure time, gain).
-
Analysis: Quantify the mean fluorescence intensity of the specific signal and a background region for each concentration. Calculate the signal-to-noise ratio (S/N = Mean Signal / Mean Background).
-
Determine Optimal Concentration: The optimal concentration is the one that yields the highest S/N ratio.
Guide 2: Improving Washing and Blocking Steps
Q: I have optimized my dye concentration, but the background remains high. What else can I do?
A: Inadequate washing and suboptimal blocking are other major contributors to high background. Enhancing these steps can significantly improve your results.
Illustrative Data: Effect of Washing Steps on Background Reduction
This table illustrates how increasing the number of wash steps can reduce background fluorescence and improve the signal-to-noise ratio.
| Number of Washes (5 min each) | Mean Signal Intensity (a.u.) | Mean Background Intensity (a.u.) | Signal-to-Noise Ratio (S/N) |
| 1 | 2450 | 500 | 4.9 |
| 2 | 2400 | 250 | 9.6 |
| 3 | 2380 | 125 | 19.0 |
| 4 | 2350 | 110 | 21.4 |
Note: While more washes generally improve the S/N ratio, there is a point of diminishing returns. Over-washing can also potentially reduce the specific signal.[9]
Experimental Protocol: Optimizing Washing and Blocking
-
Blocking:
-
Ensure you are using an appropriate blocking buffer. Common choices include 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum from the same species as the secondary antibody host (if applicable).[5]
-
Incubate your sample with the blocking buffer for at least 30-60 minutes at room temperature.
-
For cell types known to cause non-specific binding with cyanine dyes (e.g., macrophages, monocytes), consider using a specialized commercial blocking buffer designed to reduce cyanine dye binding, such as Cyanine TruStain™.[2]
-
-
Washing:
-
After incubation with the fluorescent conjugate, perform a series of washes. A standard protocol is three washes of 5-10 minutes each with a buffered solution like PBS.[5]
-
The addition of a non-ionic detergent, such as 0.05-0.1% Tween-20, to the wash buffer can help to reduce non-specific hydrophobic interactions.[7]
-
Ensure you use a sufficient volume of wash buffer to completely cover the sample and provide gentle agitation during the washes.
-
Visualizing the Troubleshooting Process
Troubleshooting Workflow for High Background Fluorescence
Caption: A step-by-step workflow for diagnosing and resolving high background fluorescence.
Signaling Pathway of Non-Specific Binding
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Fluorescence Microscopy Experiments | The Scientist [the-scientist.com]
Technical Support Center: Optimizing Staining with 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium Derived Dyes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the staining efficiency of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium derived dyes. These sulfonated cyanine dyes are valuable near-infrared (NIR) fluorescent probes for a variety of biological imaging applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterocyclic compound that forms the core structure of a family of near-infrared (NIR) emitting cyanine dyes. The addition of a sulfonatobutyl group renders the dye water-soluble, which is highly advantageous for biological applications.[1][2][3][4][5] These dyes are characterized by their high extinction coefficients and are spectrally similar to the Cy7 family of dyes.[6] Their primary applications are in fluorescence microscopy and in vivo imaging, where the NIR emission allows for deeper tissue penetration and reduced autofluorescence.[7] Common uses include immunofluorescence, labeling of biomolecules, and tracking of cells or nanoparticles.
Q2: What are the main advantages of using sulfonated cyanine dyes like this one?
The sulfonate group imparts significant benefits for biological imaging:
-
Enhanced Aqueous Solubility: The negatively charged sulfonate groups dramatically increase the dye's solubility in aqueous buffers, eliminating the need for organic co-solvents that can be harmful to biological samples.[1][3][4]
-
Reduced Aggregation: In aqueous environments, hydrophobic dyes tend to aggregate, which can lead to fluorescence quenching. The electrostatic repulsion between sulfonate groups minimizes this aggregation, resulting in brighter and more consistent fluorescent signals.[1]
-
Improved Bioconjugation: High water solubility simplifies the labeling of hydrophilic biomolecules like antibodies and peptides, leading to more efficient and reproducible conjugations.[1]
Q3: What are the common causes of high background fluorescence with these dyes?
High background fluorescence can stem from several factors:
-
Intrinsic Autofluorescence: Biological samples naturally emit some level of fluorescence, especially in the blue and green spectral regions. While NIR dyes are designed to minimize this, some autofluorescence can still be present.
-
Excessive Dye Concentration: Using too high a concentration of the dye-conjugate can lead to non-specific binding.[8]
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on cells or tissues can result in the dye conjugate binding indiscriminately.
-
Insufficient Washing: Failure to adequately wash away unbound dye-conjugate will result in a high background signal.
-
Charge-Based Non-Specific Binding: Some cyanine dyes can bind to monocytes and macrophages non-specifically.[9]
Q4: How can I minimize photobleaching when using these dyes?
Photobleaching is the irreversible loss of fluorescence due to prolonged exposure to excitation light. To minimize this:
-
Reduce Exposure Time and Intensity: Use the lowest possible laser power and exposure time required to obtain a satisfactory signal.
-
Use Antifade Reagents: Mount fixed samples in a commercially available antifade mounting medium.
-
Image Quickly: Acquire images promptly after staining.
-
Proper Storage: Store stained samples and dye conjugates protected from light.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during staining procedures with this compound derived dyes.
Problem 1: Weak or No Fluorescence Signal
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Incorrect Filter Set | Ensure the excitation and emission filters on the microscope are appropriate for the specific NIR dye. Consult the dye's spectral properties. |
| Low Dye Concentration | The concentration of the primary or secondary antibody may be too low. Perform a titration to determine the optimal concentration. For secondary antibodies, a typical starting concentration is 1 µg/mL.[8] |
| Suboptimal pH | The pH of the staining buffer can affect fluorescence. Ensure the buffer is at the recommended pH, typically around 7.4. |
| Photobleaching | Minimize exposure to the excitation light. Use an antifade mounting medium for fixed samples. |
| Inefficient Labeling | If you are conjugating the dye to a biomolecule, ensure the conjugation reaction is efficient. The optimal degree of labeling (DOL) for antibodies is typically between 2 and 10.[1] |
| Intracellular Target Inaccessible | For intracellular targets, ensure that the cell permeabilization step is adequate. The choice of permeabilization agent (e.g., Triton X-100, saponin) and incubation time may need optimization.[8] |
| Inactive Antibody | Ensure the primary and secondary antibodies are stored correctly and have not expired. |
Problem 2: High Background Fluorescence
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Excessive Antibody Concentration | If both the signal and background are high, the antibody concentration is likely too high. Titrate the antibody to find the optimal signal-to-noise ratio.[8] |
| Insufficient Washing | Increase the number and duration of washing steps after antibody incubations to remove all unbound antibodies. |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., BSA, normal serum) and/or the incubation time. Consider using a blocking buffer from the same species as the secondary antibody. |
| Non-Specific Antibody Binding | Run a control with only the secondary antibody to check for non-specific binding. If this is an issue, consider using a different secondary antibody or a more specific blocking agent. |
| Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different emission filter or spectral unmixing if available. |
| Dye Aggregation | While sulfonation reduces aggregation, it can still occur at very high concentrations or in inappropriate buffers. Ensure the dye is fully dissolved and consider a brief sonication of the stock solution. |
Problem 3: Uneven or Patchy Staining
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Incomplete Permeabilization | For intracellular targets, ensure the permeabilization is uniform across the sample. Optimize the concentration of the permeabilizing agent and the incubation time. |
| Cell Clumping | Ensure cells are in a single-cell suspension before seeding to avoid clumps that can stain unevenly. |
| Drying of the Sample | Do not allow the sample to dry out at any stage of the staining protocol, as this can cause artifacts. |
| Uneven Antibody Application | Ensure the entire sample is covered with the antibody solution during incubation. |
Experimental Protocols
Protocol 1: Indirect Immunofluorescence of Cultured Cells
This protocol provides a general workflow for staining fixed and permeabilized cultured cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody specific for the target protein
-
Secondary antibody conjugated to a this compound derived dye
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells three times with PBS.
-
Fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.[1]
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[1]
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the dye-conjugated secondary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[1]
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the NIR dye and the counterstain.
-
Quantitative Data
Optimizing staining efficiency often requires empirical determination of key parameters. The following tables provide starting points and reported ranges for sulfonated cyanine dyes.
Table 1: Recommended Antibody Concentrations for Immunofluorescence
| Antibody Type | Starting Concentration | Typical Range |
| Primary Antibody | 1 µg/mL | 0.5 - 10 µg/mL[8] |
| Secondary Antibody | 1 µg/mL | 0.5 - 5 µg/mL[8] |
Table 2: Typical Signal-to-Noise Ratios (SNR) in Fluorescence Microscopy
| Image Quality | Typical SNR |
| Low Signal/Quality Confocal | 5-10[9] |
| Average Confocal Image | 15-20[9] |
| High-Quality Confocal Image | > 30[9] |
| Good Quality Widefield Image | > 40[9] |
Note: SNR is highly dependent on the sample, dye, and imaging system.
Visualizations
Experimental Workflow
Caption: A typical workflow for indirect immunofluorescence staining.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common staining issues.
Hypothetical Signaling Pathway Investigation
Caption: Use of the dye to visualize activated ERK in a signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macsenlab.com [macsenlab.com]
- 8. biotium.com [biotium.com]
- 9. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
Technical Support Center: Photobleaching of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the photobleaching of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium derivatives, a core structure in many cyanine dyes.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it occur with my cyanine dye derivatives?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, your this compound derivative, upon exposure to excitation light.[1][2] The process generally involves the following steps:
-
Excitation: The dye absorbs a photon and moves from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: A portion of the molecules in the excited singlet state can transition to a longer-lived, highly reactive triplet state (T₁).
-
Formation of Reactive Oxygen Species (ROS): In the triplet state, the dye can transfer energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).
-
Chemical Degradation: This singlet oxygen can then react with and destroy the fluorophore, leading to a loss of fluorescence.[3]
For cyanine dyes, this often results in the cleavage of the polymethine chain, which is essential for their fluorescent properties.[3][4]
Q2: How can I minimize photobleaching during my imaging experiments?
A2: You can employ several strategies to reduce photobleaching:
-
Optimize Imaging Parameters: Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio and minimize the duration of exposure to the excitation light.[1][5]
-
Use Antifade Reagents: Incorporate antifade reagents into your mounting medium or imaging buffer. These reagents work by either scavenging for reactive oxygen species or by quenching the excited triplet state of the fluorophore before it can interact with oxygen.[5]
-
Choose More Photostable Dyes: When possible, select derivatives known for higher photostability. For instance, Cy3B has been developed as a more photostable alternative to Cy3.[6]
Q3: What are the main types of antifade reagents and how do they work?
A3: Antifade reagents primarily fall into two categories:
-
Reactive Oxygen Species (ROS) Scavengers: These molecules, often enzymatic systems, remove dissolved molecular oxygen from the imaging buffer, thereby preventing the formation of damaging singlet oxygen. A common example is the GLOX system, which uses glucose oxidase and catalase.
-
Triplet State Quenchers (TSQs): These compounds interact directly with the dye in its excited triplet state, returning it to the ground state before it can generate ROS. Examples include n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and Trolox (a vitamin E analog).
Q4: Are all antifade reagents compatible with cyanine dyes?
A4: No, compatibility is a critical consideration. For example, p-Phenylenediamine (PPD), while a very effective antifade agent, can react with and degrade cyanine dyes.[7] It is crucial to use antifade reagents that are explicitly stated to be compatible with your specific cyanine derivative.
Troubleshooting Guides
Problem 1: Rapid loss of fluorescence signal during image acquisition.
| Possible Cause | Troubleshooting Steps |
| High Excitation Light Intensity | Reduce the laser power or use neutral density (ND) filters to attenuate the light source.[1][2] |
| Prolonged Exposure Time | Use the shortest possible exposure time that provides a clear image. Modern sensitive cameras can often produce high-quality images with very short exposures.[2] |
| Presence of Molecular Oxygen | Use a freshly prepared imaging buffer containing an oxygen scavenging system like GLOX. For fixed samples, use a high-quality antifade mounting medium. |
| Suboptimal Buffer Conditions | Ensure the pH of your imaging buffer is optimal for your dye's stability, typically around 7.5 for many cyanine dyes. |
Problem 2: Weak or no initial fluorescence signal.
| Possible Cause | Troubleshooting Steps |
| Low Labeling Efficiency | Verify the conjugation of the dye to your molecule of interest. Consider optimizing the labeling protocol. |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on your microscope are appropriate for the specific spectral characteristics of your cyanine derivative. |
| Low Target Abundance | Ensure that the target molecule is expressed at a sufficient level in your sample. |
| Photobleaching During Sample Preparation or Focusing | Minimize exposure to ambient and excitation light during all steps of sample preparation and when finding the region of interest for imaging.[1] |
Problem 3: High background fluorescence.
| Possible Cause | Troubleshooting Steps |
| Excess Unbound Dye | Ensure thorough washing steps after labeling to remove all unbound dye molecules. |
| Autofluorescence of Sample or Medium | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a dye that excites and emits at longer wavelengths (e.g., in the far-red or near-infrared spectrum) where autofluorescence is typically lower. Using imaging media designed to reduce background can also be beneficial. |
| Non-specific Binding of Labeled Molecule | Use appropriate blocking agents to minimize non-specific binding of your labeled antibody or probe. |
Data Presentation
The photostability of cyanine dyes can be quantified by their photobleaching half-life (t₁/₂), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination. The following table summarizes representative photostability data for related cyanine dyes.
Disclaimer: The following data is for Cy3 and Cy5, which are structurally related to the this compound core. The exact photostability will vary depending on the specific derivative and experimental conditions. Researchers are encouraged to perform their own photostability measurements for their specific setup.
Table 1: Representative Photostability of Related Cyanine Dyes
| Dye | Excitation Wavelength (nm) | Emission Wavelength (nm) | Relative Photostability | Notes |
| Cy3 | ~550 | ~570 | Moderate | Susceptible to photobleaching under high-intensity illumination. |
| Cy5 | ~649 | ~666 | Moderate to Low | Prone to photobleaching, which can be exacerbated by environmental factors like ozone. |
| Cy3B | ~558 | ~572 | High | An improved version of Cy3 with significantly increased photostability.[6] |
Experimental Protocols
Protocol 1: Quantification of Photobleaching Half-life
This protocol outlines a method to determine the photobleaching half-life of your fluorescently labeled sample.
Materials:
-
Fluorescently labeled sample on a microscope slide.
-
Fluorescence microscope with a stable light source and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare your sample on a microscope slide as you would for your experiment.
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Select the appropriate filter set for your dye.
-
Place the slide on the stage and bring the sample into focus.
-
Adjust the illumination intensity to the level you intend to use for your experiments. It is crucial to keep this intensity constant for all comparative measurements.
-
-
Image Acquisition:
-
Select a region of interest (ROI).
-
Acquire an initial image at time t=0.
-
Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 5 seconds) until the fluorescence signal has significantly decreased.
-
-
Data Analysis:
-
Open the image series in your image analysis software.
-
Define an ROI within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Measure the background fluorescence from a region with no sample and subtract this from your ROI measurements for each time point.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life (t₁/₂).
-
Protocol 2: Preparation of N-Propyl Gallate (NPG) Antifade Mounting Medium
This is a recipe for a simple, homemade antifade mounting medium.
Materials:
-
10X Phosphate-Buffered Saline (PBS)
-
Glycerol (ACS grade, 99-100% purity)
-
n-propyl gallate (NPG)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of NPG in DMSO. Note that NPG does not dissolve well in aqueous solutions.
-
In a clean container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.
-
While stirring rapidly, slowly add 0.1 parts of the 20% NPG stock solution dropwise to the glycerol/PBS mixture.
-
Store the final mounting medium at -20°C in the dark.
Protocol 3: Preparation of GLOX Imaging Buffer
This oxygen scavenging buffer is ideal for live-cell imaging and should be prepared fresh before each experiment.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Glucose
-
Glucose Oxidase
-
Catalase
-
Glycerol
Procedure:
-
Prepare Buffer Base: To 50 ml of 100 mM Tris-HCl buffer (pH 8.0), add 5 g of glucose. Mix until dissolved. This can be stored at 4°C for up to 2 weeks.
-
Prepare GLOX Enzyme Stock:
-
Dissolve 80 mg of glucose oxidase and ~12.8 mg of catalase in a mixture of 5 ml of 100 mM Tris-HCl (pH 8.0, without glucose) and 5 ml of glycerol.
-
Mix until you have a clear yellow liquid. Aliquot and store at -20°C. Aliquots are typically stable for 2-3 weeks.
-
-
Prepare Final Imaging Buffer (on the day of the experiment):
-
The final concentrations of glucose oxidase and catalase may need to be optimized for your specific application. A common starting point is to add the GLOX enzyme stock to the Buffer Base at a 1:100 to 1:1000 dilution.
-
Apply the buffer to your sample immediately before imaging and seal the chamber to limit re-oxygenation.
-
Visualizations
References
- 1. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium for Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorescent dye 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium in microscopy applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during staining and imaging procedures.
Q1: I am observing very weak or no fluorescent signal. What are the possible causes and solutions?
A1: Weak or absent fluorescence can stem from several factors:
-
Low Dye Concentration: The concentration of the dye may be insufficient for detectable labeling. A concentration optimization experiment is highly recommended.
-
Photobleaching: The fluorescent signal may be fading due to prolonged exposure to excitation light. Reduce exposure time, decrease excitation light intensity, or use an anti-fade mounting medium.
-
Suboptimal Staining Conditions: Factors such as pH, incubation time, and temperature can affect staining efficiency. Ensure your staining buffer is within a neutral to slightly basic pH range and optimize the incubation time.
Q2: My images have a high background signal, obscuring the target structures. How can I reduce the background?
A2: High background fluorescence can be caused by:
-
Excessive Dye Concentration: Too much dye can lead to non-specific binding and a high background. Titrate the dye concentration to find the optimal balance between signal and background.
-
Inadequate Washing: Insufficient washing after the staining step can leave unbound dye in the sample. Increase the number and duration of wash steps.
-
Autofluorescence: The biological sample itself may be autofluorescent at the excitation/emission wavelengths used. An unstained control sample can help determine the level of autofluorescence. If significant, consider using a dye with a different spectral profile or employing spectral unmixing techniques if your imaging system supports it.
-
Dye Aggregation: At high concentrations, some dyes can form aggregates that contribute to background signal. Prepare fresh dye solutions and consider sonication to break up any aggregates.
Q3: The fluorescent signal appears to fade quickly during imaging. What is happening and how can I prevent it?
A3: This phenomenon is known as photobleaching, the irreversible photochemical destruction of the fluorophore. To minimize photobleaching:
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal.
-
Minimize Exposure Time: Keep the duration of light exposure to a minimum. Use sensitive detectors to allow for shorter exposure times.
-
Use Anti-Fade Reagents: Mount your samples in a commercially available anti-fade mounting medium. These reagents scavenge free radicals that contribute to photobleaching.
-
Image a Fresh Field of View: For critical images, move to a new, unexposed area of the sample.
Q4: How do I determine the optimal concentration of this compound for my experiment?
A4: The optimal dye concentration is a balance between achieving a strong signal and minimizing background and potential artifacts. A systematic approach is to perform a concentration titration series. Please refer to the detailed experimental protocol below for guidance on optimizing dye concentration.
Dye Properties
Below is a summary of the available physical and chemical properties for this compound.
| Property | Value |
| Molecular Formula | C₁₉H₂₃NO₃S |
| Molecular Weight | 345.46 g/mol |
| CAS Number | 63149-24-6 |
| Appearance | Pale Grey to Pale Green Solid |
| Storage | 2-8°C, under inert atmosphere |
Note: Specific photophysical data such as excitation/emission maxima, quantum yield, and molar extinction coefficient are not consistently reported in publicly available sources. It is recommended to determine these parameters empirically for your specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Dye Concentration Optimization
This protocol provides a framework for determining the optimal working concentration of this compound for your specific cell or tissue type.
-
Prepare a Stock Solution:
-
Accurately weigh out a small amount of the dye powder.
-
Dissolve the dye in a suitable solvent, such as dimethyl sulfoxide (DMSO) or deionized water, to create a concentrated stock solution (e.g., 1-10 mM).
-
Store the stock solution protected from light at 2-8°C or as recommended by the supplier.
-
-
Prepare a Dilution Series:
-
Prepare a series of working solutions by diluting the stock solution in your chosen staining buffer (e.g., Phosphate-Buffered Saline - PBS).
-
A typical starting range for a titration series could be from 10 nM to 10 µM (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM).
-
-
Staining Procedure:
-
Prepare your biological samples (cells or tissue sections) according to your standard protocol.
-
Incubate separate samples with each concentration of the dye from your dilution series for a fixed amount of time (e.g., 15-60 minutes).
-
Include a negative control sample incubated with the staining buffer only (no dye).
-
-
Washing:
-
After incubation, wash the samples thoroughly with your staining buffer to remove unbound dye. Perform at least three washes of 5-10 minutes each.
-
-
Imaging and Analysis:
-
Mount the samples and image them using a fluorescence microscope.
-
Use consistent imaging settings (e.g., excitation intensity, exposure time, detector gain) for all samples.
-
Quantify the signal-to-background ratio for each concentration. The optimal concentration will provide the best signal-to-background ratio without causing significant artifacts.
-
Visualizations
Caption: Workflow for optimizing dye concentration.
Caption: Troubleshooting decision tree for common microscopy issues.
Technical Support Center: 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium Derived Fluorophores
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium derived fluorophores. The following information addresses common quenching issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of fluorescence quenching with this class of fluorophores?
A1: Quenching, or the decrease of fluorescence intensity, in cyanine-based fluorophores like this compound derivatives, typically stems from several common mechanisms:
-
Aggregation-Caused Quenching (ACQ): These molecules have a tendency to form non-fluorescent dimers or larger aggregates, particularly at high concentrations or in aqueous buffers. This is a primary cause of signal loss.[1][2][3]
-
Photobleaching: Irreversible decomposition of the fluorophore's chemical structure upon exposure to excitation light, especially in the presence of oxygen.[4][5][6]
-
Solvent Effects: The polarity of the solvent can significantly influence the fluorescence quantum yield.[7][8][9] Changes in the local environment can alter the electronic states of the fluorophore, leading to reduced fluorescence.
-
Interaction with Quenchers: Various molecules in your sample can act as quenchers. These include:
-
Amino Acids: Tryptophan, in particular, can quench the fluorescence of some dyes through the formation of non-fluorescent ground-state complexes (static quenching).[10] However, some studies suggest that carbocyanine dyes are not significantly affected by amino acids.[10][11]
-
Small Molecules: Additives in your buffer, such as certain antifade reagents (e.g., p-Phenylenediamine), can react with and quench cyanine dyes. Tris(2-carboxyethyl)phosphine (TCEP), a common reducing agent, is also known to quench cyanine dyes.
-
Dissolved Oxygen: Molecular oxygen is a known quencher of fluorescence and can also contribute to photobleaching through the formation of reactive oxygen species.[4][6]
-
Q2: My fluorescence signal is weak or non-existent from the start. What should I check first?
A2: If you observe a weak signal from the beginning of your experiment, consider the following:
-
Concentration: Paradoxically, too high of a concentration can lead to significant aggregation-caused quenching. Try diluting your sample.
-
Solvent/Buffer Composition: Ensure your fluorophore is in an appropriate solvent. The fluorescence of cyanine dyes can be highly sensitive to solvent polarity and pH.[4][8]
-
Excitation/Emission Wavelengths: Double-check that your instrument settings match the spectral properties of your specific fluorophore derivative.
-
Chemical Integrity: Verify that your fluorophore has not degraded during storage or handling.
Q3: The fluorescence signal decreases over time during imaging. What is happening and how can I prevent it?
A3: A time-dependent decrease in fluorescence during imaging is a classic sign of photobleaching .[6] This is the light-induced destruction of the fluorophore. To mitigate photobleaching, you can:
-
Reduce Excitation Power: Use the lowest laser power or light intensity that provides an adequate signal.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter acquisition times or time-lapse intervals.
-
Use Antifade Reagents: Incorporate a commercial antifade mounting medium or reagent into your sample. Be cautious, as some components can interact with certain dyes. Reagents like n-Propyl gallate (NPG) or 1,4-Diazabicyclo-octane (DABCO) are often used.
-
Remove Oxygen: De-gas your buffers or use an oxygen scavenging system to reduce the formation of reactive oxygen species that accelerate photobleaching.[4][6]
Troubleshooting Guides
Issue 1: Inconsistent Fluorescence Intensity Between Samples
-
Possible Cause: Aggregation-Caused Quenching (ACQ) due to minor concentration differences.
-
Troubleshooting Steps:
-
Perform a concentration-dependent fluorescence study.
-
If fluorescence intensity does not increase linearly with concentration, ACQ is likely occurring.
-
To minimize aggregation, work at lower concentrations and consider using solvents that discourage dye stacking.
-
Issue 2: Low Fluorescence Quantum Yield in Aqueous Buffers
-
Possible Cause: Solvent-induced quenching and aggregation.
-
Troubleshooting Steps:
-
Evaluate the effect of solvent polarity on your fluorophore's fluorescence. A decrease in fluorescence in highly polar solvents like water is common.[8]
-
Consider adding a small percentage of a less polar, water-miscible solvent (e.g., DMSO, ethanol) to your buffer to disrupt aggregation, if compatible with your experiment.
-
For labeled biomolecules, the local environment around the dye can change upon binding, which may increase or decrease quenching.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table provides typical fluorescence quantum yields for related cyanine dyes in different environments. These values can serve as a general reference.
| Fluorophore Class | Environment | Typical Quantum Yield (Φ) | Reference Class |
| Cyanine Dyes | PBS Buffer | 0.1 - 0.4 | Alexa Fluor 647 (Φ = 0.33) |
| Cyanine Dyes | Ethanol | 0.3 - 0.7 | |
| Cyanine Dyes | Aggregated State | < 0.01 | |
| Cyanine Dyes | Bound to Protein | Variable (can increase or decrease) |
Note: The quantum yield is highly dependent on the specific chemical structure of the fluorophore and its immediate environment.
Experimental Protocols
Protocol 1: Characterizing Aggregation-Caused Quenching
Objective: To determine the concentration at which aggregation-caused quenching becomes significant for your fluorophore.
Methodology:
-
Prepare a high-concentration stock solution of the fluorophore in a suitable organic solvent (e.g., DMSO).
-
Create a series of dilutions of the stock solution in the aqueous buffer of interest, ranging from nanomolar to micromolar concentrations.
-
Measure the fluorescence intensity of each dilution using a fluorometer with fixed excitation and emission wavelengths.
-
Plot fluorescence intensity versus concentration.
-
Analysis: In the absence of quenching, this plot should be linear. A deviation from linearity, where the intensity plateaus or decreases at higher concentrations, indicates the onset of ACQ.
Protocol 2: Assessing Photobleaching Rate
Objective: To quantify the rate of photobleaching under specific imaging conditions.
Methodology:
-
Prepare a sample of the fluorophore at a working concentration.
-
Acquire a time-lapse series of images on a fluorescence microscope, keeping the imaging parameters (excitation intensity, exposure time, interval) constant.
-
Measure the mean fluorescence intensity of a region of interest (ROI) in the sample for each time point.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) versus time.
-
Analysis: The rate of decay of this curve represents the photobleaching rate. This can be compared between different conditions (e.g., with and without an antifade reagent) to assess the effectiveness of photostabilization strategies.
Visual Diagrams
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Quenching of tryptophan fluorescence in bovine lens proteins by acrylamide and iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aggregation-induced emission of 1-methyl-1,2,3,4,5-pentaphenylsilole - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Inter- and intramolecular fluorescence quenching of organic dyes by tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. Accurate Single-Molecule Indicator of Solvent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Quenching of enzyme-generated acetone phosphorescence by indole compounds: stereospecific effects of D- and L-tryptophan. Photochemical-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing non-specific binding of benz(e)indolium-based probes
Welcome to the technical support center for benz(e)indolium-based probes. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding and high background fluorescence during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence and non-specific binding with benz(e)indolium-based probes?
High background fluorescence, or noise, can originate from multiple sources. It is broadly categorized into instrument-related background and sample-related background. Key causes include:
-
Probe Properties: The intrinsic properties of the fluorescent dye, particularly hydrophobicity, strongly influence its tendency to bind non-specifically to substrates and cellular components. Dyes with high hydrophobicity exhibit greater levels of non-specific binding.[1][2] The net charge of the probe can also play a role in electrostatic interactions with surfaces.[1][2]
-
Unbound Probe: Excess, unbound fluorescent probes remaining in the sample after staining are a major contributor to background signal.[3]
-
Autofluorescence: Biological samples often contain endogenous molecules, such as NADH, collagen, and riboflavin, that fluoresce naturally.[4][5][6] Aldehyde-based fixatives like paraformaldehyde can also induce autofluorescence.[5]
-
Suboptimal Protocol: Issues within the experimental protocol, such as inadequate blocking, insufficient washing, or incorrect probe/antibody concentrations, can lead to high background.[4][7]
-
Imaging Vessel and Media: The materials used for imaging, such as plastic-bottom dishes, can be highly fluorescent.[3] Similarly, components in cell culture media, like phenol red, can contribute to background noise.[6]
Q2: How does the hydrophobicity of a benz(e)indolium probe affect non-specific binding?
Hydrophobicity is a primary determinant of a dye's propensity for non-specific binding.[1][2] Hydrophobic probes are more likely to interact with and adhere to hydrophobic surfaces on substrates (like glass or plastic) and various cellular components, leading to significant background noise and potential artifacts in imaging experiments.[1] Studies have shown a strong correlation between a dye's partition coefficient (logD), a measure of hydrophobicity, and its level of non-specific binding. Probes with highly negative logD values (i.e., more hydrophilic) generally exhibit lower non-specific binding.[1][2]
Q3: What is a blocking agent and why is it critical?
A blocking agent is a molecule used to saturate unoccupied binding sites on a solid phase (e.g., membrane, cell, or tissue sample) to prevent the non-specific attachment of probes or antibodies.[8][9] This step is crucial because it minimizes background noise, thereby increasing the assay's specificity and sensitivity (the signal-to-noise ratio).[9] Ideal blocking agents are typically protein-based and can block both hydrophobic and hydrophilic interaction sites.[9]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with benz(e)indolium-based probes.
Issue 1: High Background Signal Across the Entire Sample
Q: My entire sample shows diffuse, high background fluorescence. What should I do?
This common issue often stems from problems with probe concentration, washing, or blocking. Follow this workflow to diagnose and resolve the problem.
Caption: General troubleshooting workflow for high background.
-
Step 1: Optimize Probe/Antibody Concentration: Using an excessively high concentration of the primary antibody or fluorescent probe increases non-specific interactions.[10]
-
Step 2: Enhance Washing Steps: Inadequate washing fails to remove all unbound probes or antibodies.[3][7]
-
Step 3: Optimize Blocking Protocol: Insufficient blocking leaves sites open for non-specific probe binding.[7][9]
-
Step 4: Check for Autofluorescence: The signal may originate from the sample itself, not the probe.
-
Action: Image an unstained control sample under the same imaging conditions. If a high signal is present, see the troubleshooting section on autofluorescence below.[5]
-
Issue 2: High Background Signal in Unstained or Control Samples (Autofluorescence)
Q: I see a strong fluorescent signal even in my control sample without the probe. How can I reduce this?
This indicates autofluorescence from endogenous molecules or the fixation process.
-
Change Fixation Method: Aldehyde-based fixatives are a known cause of autofluorescence.[5]
-
Use a Red-Shifted Probe: Autofluorescence is often more pronounced in the blue and green regions of the spectrum.[6]
-
Modify Diet for In Vivo Imaging: For animal imaging, chlorophyll in the diet can cause significant autofluorescence in the gastrointestinal tract.[4]
-
Action: Switch animals to a purified, chlorophyll-free diet for at least 4-6 days before imaging.[4]
-
-
Use Appropriate Imaging Media & Vessels:
Issue 3: Non-Specific Binding to Specific Cell Types or Structures
Q: My probe seems to be binding non-specifically to immune cells like macrophages. How can I prevent this?
Some cell types, particularly those expressing Fc receptors, can non-specifically bind antibodies and probes. Hydrophobic interactions can also cause aggregation on cell surfaces.
-
Use Specialized Blocking Buffers: Standard blockers may not be sufficient for all cell types.
-
Modify Buffer Conditions: The physicochemical environment can be adjusted to minimize non-specific interactions.
-
Action 1 (Ionic Interactions): Increase the salt concentration (e.g., with NaCl) in your buffer to shield electrostatic charges that can cause non-specific binding.[11][12]
-
Action 2 (Hydrophobic Interactions): Add a low concentration of a non-ionic surfactant (e.g., Tween-20) to your incubation and wash buffers to disrupt hydrophobic interactions.[11][12]
-
Action 3 (pH): Adjust the buffer pH. The overall charge of your probe and target can be influenced by pH, affecting charge-based non-specific binding.[11][12]
-
Data and Experimental Protocols
Quantitative Data Summary
Table 1: Common Blocking Agents for Reducing Non-Specific Binding
| Blocking Agent | Typical Concentration | Advantages | Disadvantages & Considerations |
| Bovine Serum Albumin (BSA) | 3-5% in PBS or TBS[8] | Single purified protein, provides consistent blocking, compatible with avidin-biotin systems.[8][13] | Can have lot-to-lot variability. Not recommended if using anti-bovine secondary antibodies.[13] |
| Non-Fat Dry Milk | 3-5% in PBS or TBS[8] | Inexpensive and widely available.[8][13] | Contains phosphoproteins (interferes with phospho-protein detection) and biotin (interferes with avidin-biotin systems).[13] May cross-react with anti-bovine antibodies.[13] |
| Normal Serum | 5-10%[4] | Very effective at blocking non-specific antibody binding via Fc receptors.[14] | Must be from the same species as the secondary antibody to prevent cross-reactivity.[4] |
| Fish Gelatin | Varies (follow mfg. instructions) | Does not contain mammalian proteins, reducing cross-reactivity with mammalian antibodies.[15] | May not be as effective as protein-based blockers for all applications. |
| Commercial/Synthetic Blockers | Varies (follow mfg. instructions) | Often protein-free, eliminating cross-reactivity issues.[13][15] High consistency and long shelf-life.[13] | Generally more expensive than homemade solutions. |
Table 2: Effect of Physicochemical Properties on Non-Specific Binding
| Property | Metric | Impact on Non-Specific Binding | Recommendation |
| Hydrophobicity | Partition Coefficient (logD at pH 7.4) | Strong positive correlation. [1][2] Higher logD (more hydrophobic) leads to significantly increased non-specific binding.[1][2] | Select probes with highly negative logD values (more hydrophilic) when possible.[1][2] |
| Net Charge | Calculated net charge at physiological pH | Weak correlation. [1][2] While charge-based interactions occur, hydrophobicity is the more dominant factor for substrate binding.[1][2] | Adjust buffer salt concentration or pH to mitigate charge-based interactions if they are suspected.[11] |
Experimental Protocols
Protocol 1: General Staining Protocol for Adherent Cells
This protocol provides a starting point for immunofluorescence. Optimization of concentrations and incubation times is highly recommended.
Caption: A typical experimental workflow for cell staining.
-
Sample Preparation: Grow adherent cells on glass coverslips to approximately 70-80% confluency.
-
Washing: Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).[4]
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[4] Note: If autofluorescence is an issue, consider alternative fixatives like cold methanol.[4]
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.[4]
-
Blocking: Incubate the cells in a blocking buffer for 1 hour at room temperature. A common blocking buffer is 3% BSA in PBS with 0.1% Tween-20 (PBST).[4]
-
Probe/Primary Antibody Incubation: Dilute the benz(e)indolium probe or primary antibody to its optimal concentration in the blocking buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C.[4]
-
Washing: Wash the cells three times with PBST for 5 minutes each to remove unbound probe/antibody.[4]
-
(Optional) Secondary Antibody Incubation: If using an unconjugated primary antibody, incubate with a fluorescently labeled secondary antibody diluted in blocking buffer. Protect from light.
-
(Optional) Washing: Repeat wash step 7.
-
Mounting and Imaging: Perform a final wash with PBS.[4] Mount the coverslip onto a microscope slide with an appropriate mounting medium and proceed with imaging.
Protocol 2: Optimizing Blocking Conditions
-
Select Blocking Agents: Choose 2-3 different blocking agents to test based on your experimental system (e.g., BSA, normal serum, a commercial blocker). Refer to Table 1.
-
Prepare Test Samples: Prepare identical samples (e.g., multiple wells or coverslips of the same cell type).
-
Apply Different Blockers: To each test sample, apply a different blocking agent. Keep the concentration and incubation time (e.g., 1 hour at room temperature) consistent for the initial test.[4]
-
No-Primary Control: For each blocking condition, include a control sample that goes through the entire staining protocol but without the primary antibody/probe incubation.[7] This will reveal the level of non-specific binding from the secondary antibody or the probe itself.
-
Process and Image: Complete the rest of the staining protocol. Image all samples using identical acquisition settings (e.g., laser power, exposure time, gain).
-
Analyze: Compare the background fluorescence in the no-primary controls for each blocking condition. The condition that yields the lowest background is the most effective. Also, ensure the specific signal in the fully stained samples is not diminished by the chosen blocker.[9]
-
Further Optimization: Once the best agent is identified, you can further optimize its concentration (e.g., 1%, 3%, 5%) and incubation time (e.g., 30 min, 1 hr, 2 hr) to achieve the best possible signal-to-noise ratio.[8][9]
Caption: Relationship between probe properties and non-specific binding.
References
- 1. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 2. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. benchchem.com [benchchem.com]
- 7. High background in immunohistochemistry | Abcam [abcam.com]
- 8. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 9. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 10. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 13. youtube.com [youtube.com]
- 14. qedbio.com [qedbio.com]
- 15. mdpi.com [mdpi.com]
stability and storage conditions for 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium (CAS: 63149-24-6). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
There are differing recommendations for the storage of this compound. To ensure optimal stability, it is advised to adhere to the more stringent conditions. The solid product should be stored in a refrigerator at 2-8°C and under an inert atmosphere.[1] Some suppliers suggest room temperature storage is also acceptable.[2] For solutions, it is best to prepare them fresh. If storage of a solution is necessary, it should be for a short term at 2-8°C and protected from light.
Q2: What is the appearance and form of this compound?
The compound is typically a pale grey to pale green solid.[1] It can also be in the form of a powder or crystals.[2]
Q3: What is the solubility of this compound?
As a sulfonated cyanine dye derivative, it is expected to have good water solubility. For non-sulfonated cyanine dyes, dissolution in an organic solvent like DMSO or DMF is often required before adding to an aqueous buffer. While this specific compound is sulfonated, if solubility issues arise in purely aqueous solutions, the use of a small amount of an organic co-solvent may be necessary.
Q4: Is this compound sensitive to light?
Yes, as a member of the cyanine dye family, this compound is susceptible to photobleaching.[2] It is crucial to protect the dye and any conjugates from light during storage and all experimental steps to prevent degradation and loss of fluorescence.
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
Possible Causes:
-
Photobleaching: Excessive exposure to light during handling, storage, or imaging can lead to irreversible degradation of the fluorophore.
-
Incorrect Filter/Wavelength Settings: The excitation and emission wavelengths used may not be optimal for the dye.
-
Degradation of the Compound: Improper storage or handling may have led to the chemical degradation of the dye.
-
Inefficient Labeling: If used in a conjugation reaction, the labeling efficiency may be low.
Solutions:
-
Minimize light exposure at all times by working in a darkened room and using amber-colored tubes or tubes wrapped in foil.
-
Verify the excitation and emission spectra of the dye and ensure your imaging system is set up with the correct filters.
-
Always store the compound as recommended and prepare solutions fresh.
-
For labeling reactions, optimize the dye-to-protein ratio and ensure the buffer pH is suitable for the conjugation chemistry.
Issue 2: High Background Fluorescence
Possible Causes:
-
Excess Unbound Dye: Insufficient removal of the unbound dye after a labeling procedure.
-
Non-specific Binding: The dye or its conjugate may be binding non-specifically to other components in the sample.
-
Autofluorescence: The sample itself may have intrinsic fluorescence at the wavelengths used.
Solutions:
-
Ensure thorough purification of the conjugate after labeling using methods like dialysis or size-exclusion chromatography to remove all unbound dye.
-
Include appropriate blocking steps in your experimental protocol to minimize non-specific binding.
-
Image an unstained control sample to assess the level of autofluorescence and, if necessary, use spectral unmixing techniques or choose a dye with a different spectral profile.
Data Presentation
Table 1: Recommended Storage Conditions
| Condition | Solid Form | Solution Form |
| Temperature | 2-8°C (Refrigerator)[1] or Room Temperature[2] | 2-8°C (Short-term) |
| Atmosphere | Under inert atmosphere[1] | N/A |
| Light | Protect from light | Protect from light |
Experimental Protocols
General Protocol for Fluorescent Labeling of Proteins
This is a generalized protocol and may require optimization for your specific protein and application.
-
Prepare the Protein: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
Prepare the Dye Solution: Allow the vial of this compound to equilibrate to room temperature. Prepare a stock solution of the dye in an appropriate solvent (e.g., water, DMSO, or DMF).
-
Conjugation Reaction: Add the dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized, but a starting point is often a 10- to 20-fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye from the labeled protein using a suitable method such as dialysis, size-exclusion chromatography, or spin columns.
-
Storage: Store the purified conjugate at 2-8°C, protected from light. The addition of a preservative such as sodium azide may be considered.
Visualizations
Caption: Troubleshooting workflow for low or no fluorescence signal.
Caption: General experimental workflow for protein labeling.
References
Technical Support Center: Enhancing Signal-to-Noise Ratio with 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium Dyes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium dyes to enhance the signal-to-noise ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enhance the signal-to-noise ratio?
A1: this compound is a sulfonated cyanine dye. The sulfonate group increases its water solubility and reduces aggregation, which is a common issue with fluorescent dyes that can lead to signal quenching and non-specific binding. By minimizing aggregation and non-specific background staining, this dye helps to achieve a higher signal-to-noise ratio, allowing for clearer visualization of target molecules.
Q2: What are the key advantages of using a sulfonated benz(e)indolium dye?
A2: The primary advantages include:
-
Enhanced Aqueous Solubility: Allows for use in biological buffers without the need for organic solvents that can be harmful to samples.
-
Reduced Aggregation: The sulfonate groups cause electrostatic repulsion between dye molecules, preventing quenching and ensuring a brighter signal.
-
Lower Non-Specific Binding: Reduced aggregation and increased hydrophilicity lead to less background noise.
Q3: What are the typical applications for this dye?
A3: This dye is suitable for various fluorescence-based applications, including:
-
Immunofluorescence (IF)
-
Flow cytometry
-
Western blotting
-
Fluorescence microscopy
Q4: What are the storage and handling recommendations for this dye?
A4: It is typically supplied as a powder or crystals and should be stored at room temperature, protected from light and moisture.[1] For conjugation, it is often dissolved in an anhydrous solvent like DMSO or DMF before being added to the reaction buffer.
Troubleshooting Guides
Problem 1: High Background Fluorescence
High background can obscure the specific signal, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Excessive Antibody/Dye Concentration | Perform a titration experiment to determine the optimal concentration of both primary and secondary antibodies. Start with a standard dilution and prepare a series of more diluted samples to find the best signal with the lowest background. |
| Inadequate Blocking | Ensure the use of an appropriate blocking buffer (e.g., 5% BSA or normal serum from the secondary antibody's host species). Increase the blocking incubation time if necessary. |
| Insufficient Washing | Increase the number and/or duration of wash steps after antibody incubations to remove unbound antibodies effectively. The inclusion of a mild detergent like Tween-20 in the wash buffer can also help. |
| Non-Specific Antibody Binding | If the secondary antibody is suspected of non-specific binding, perform a control experiment by omitting the primary antibody. If background staining persists, consider using a pre-adsorbed secondary antibody. |
| Dye Aggregation | While sulfonation reduces aggregation, it can still occur at high concentrations. Ensure the dye is fully dissolved before use and consider a brief centrifugation of the stock solution to pellet any aggregates. |
| Autofluorescence | Some tissues or cells naturally fluoresce. Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a commercial autofluorescence quenching kit. |
Problem 2: Weak or No Signal
| Potential Cause | Recommended Solution |
| Low Target Expression | Confirm that the target protein is expressed in your sample. If expression is known to be low, consider using a signal amplification method, such as a tyramide signal amplification (TSA) kit. |
| Suboptimal Antibody Concentration | The concentration of the primary or secondary antibody may be too low. Perform a titration to find the optimal concentration. |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of the benz(e)indolium dye. |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Use an antifade mounting medium to protect the fluorophore from photobleaching. |
| Inactive Antibody | Ensure that the primary antibody is validated for the application (e.g., immunofluorescence). Improper storage or handling can also lead to a loss of antibody activity. |
| Inefficient Labeling (if conjugating in-house) | Verify the pH of the conjugation reaction and ensure that the buffer is free of primary amines (e.g., Tris) that can compete with the labeling reaction. |
Quantitative Data
The following table provides representative data for a typical sulfonated cyanine dye used in immunofluorescence. Actual results with this compound may vary depending on the experimental conditions.
| Parameter | Standard Cyanine Dye | Sulfonated Cyanine Dye |
| Signal Intensity (Arbitrary Units) | 1500 | 2500 |
| Background Intensity (Arbitrary Units) | 500 | 200 |
| Signal-to-Noise Ratio (Signal/Background) | 3 | 12.5 |
| Photostability (Time to 50% Intensity) | 60 seconds | 90 seconds |
Disclaimer: This data is for illustrative purposes only and does not represent guaranteed performance.
Experimental Protocols
Protocol: Indirect Immunofluorescence Staining of Cultured Cells
This protocol outlines the use of a this compound conjugated secondary antibody.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody (specific to the target protein)
-
This compound conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells three times with PBS.
-
Fix cells with Fixation Buffer for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash cells three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound conjugated secondary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain solution (e.g., DAPI) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the benz(e)indolium dye and the nuclear counterstain.
-
Visualizations
Caption: Troubleshooting workflow for poor signal-to-noise ratio.
Caption: Experimental workflow for indirect immunofluorescence.
References
Technical Support Center: Synthesis of Cyanine Dyes from 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium
Welcome to the technical support center for the synthesis of cyanine dyes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of cyanine dyes using 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium as a starting material.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of cyanine dyes, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Cyanine Dye
-
Question: My reaction has resulted in a very low yield, or I have failed to isolate the desired cyanine dye. What are the possible causes and how can I improve the yield?
-
Answer: Low yields in cyanine dye synthesis can stem from several factors. Here are some common culprits and troubleshooting steps:
-
Purity of Starting Materials: Ensure the this compound is of high purity (>90% by HPLC is recommended). Impurities can interfere with the condensation reaction.
-
Reaction Conditions:
-
Base Catalyst: The choice and amount of base are critical. Weak bases like pyridine or triethylamine are commonly used. An excess of a strong base can lead to side reactions and degradation of the dye.[1] Experiment with the stoichiometry of the base.
-
Temperature: The condensation reaction often requires heating. However, excessive heat can lead to the decomposition of the dye. Monitor the reaction temperature closely and consider performing the reaction at a lower temperature for a longer duration.
-
Solvent: Anhydrous solvents such as pyridine, DMF, or a mixture of acetic anhydride and acetic acid are typically used.[2] The presence of water can hydrolyze reactants and intermediates, leading to lower yields. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
-
Inefficient Condensation Partner: The reactivity of the polymethine bridge-forming reagent (e.g., triethyl orthoformate, malonaldehyde bis(phenylimine) dihydrochloride) is crucial. Ensure its purity and consider using a slight excess to drive the reaction to completion.
-
Self-Condensation of the Indolium Salt: Indolium salts can undergo self-condensation, especially under basic conditions, leading to undesired side products.[3] This can be minimized by the slow addition of the base to the reaction mixture.
-
Issue 2: Difficulty in Purifying the Cyanine Dye
-
Question: I am struggling to purify the synthesized cyanine dye. The crude product contains multiple colored impurities. What are the recommended purification strategies?
-
Answer: The high polarity of the sulfonate group in the target cyanine dye presents unique purification challenges. Here are some effective purification methods:
-
Column Chromatography:
-
Stationary Phase: Reversed-phase silica gel (C18) is often effective for purifying polar compounds. Normal phase silica gel can also be used, but may require more polar solvent systems.
-
Eluent System: A gradient elution is typically necessary. Start with a less polar solvent system (e.g., dichloromethane/methanol) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., methanol or water). The addition of a small amount of acid (e.g., acetic acid or trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Preparative HPLC: This is a highly effective method for obtaining high-purity dye. A C18 column is commonly used with a mobile phase consisting of a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
-
Precipitation/Recrystallization:
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol, DMF).
-
Slowly add a less polar solvent (e.g., diethyl ether, ethyl acetate) until the product precipitates. This can help remove less polar impurities.
-
Recrystallization from a suitable solvent system (e.g., methanol/isopropanol) can also be effective if a crystalline product is obtained.
-
-
Issue 3: Unexpected Color or Absorption Spectrum of the Final Product
-
Question: The final product has a different color than expected, and its UV-Vis absorption spectrum shows a maximum absorbance at a different wavelength than anticipated. What could be the reason for this?
-
Answer: Discrepancies in color and spectral properties often indicate the formation of an incorrect structure or the presence of impurities.
-
Incorrect Polymethine Chain Length: The length of the polymethine bridge is a primary determinant of the dye's color and absorption maximum. An incorrect number of methine units may have been incorporated during the synthesis. Verify the structure of the bridging agent used.
-
Side Reactions: As mentioned, self-condensation of the indolium salt or other side reactions can lead to byproducts with different spectral properties.
-
Aggregation: Cyanine dyes, even sulfonated ones, can form aggregates (H- or J-aggregates) in solution, which can significantly alter the absorption spectrum. Try recording the spectrum in a different solvent or at a lower concentration to see if the spectral shape changes. The presence of the sulfonate group generally reduces aggregation.[4][5]
-
Purity: The presence of colored impurities will affect the overall color and spectrum of the product. Ensure the product is sufficiently pure using techniques like HPLC.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the sulfonate group in the this compound starting material?
A1: The sulfonate group imparts several important properties to the final cyanine dye. Firstly, it significantly increases the water solubility of the dye, which is crucial for applications in biological systems.[4][5] Secondly, the negative charge of the sulfonate group helps to reduce the aggregation of dye molecules in aqueous solutions, which can otherwise lead to fluorescence quenching.[4]
Q2: What are the most common reagents used to form the polymethine bridge in the synthesis of cyanine dyes?
A2: The choice of the bridging agent determines the length of the polymethine chain and thus the spectral properties of the dye. Some common reagents include:
-
For trimethine cyanines (Cy3 analogues): Triethyl orthoformate.
-
For pentamethine cyanines (Cy5 analogues): Malonaldehyde bis(phenylimine) dihydrochloride or glutacondialdehyde dianil hydrochloride.
-
For heptamethine cyanines (Cy7 analogues): N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride.
Q3: How can I monitor the progress of the cyanine dye synthesis reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The formation of the intensely colored cyanine dye will be evident as the reaction proceeds. For TLC, a suitable mobile phase would be a mixture of dichloromethane and methanol. For HPLC, a C18 column with a water/acetonitrile gradient is typically used.
Q4: What are the typical storage conditions for the this compound starting material and the final cyanine dye?
A4: Both the starting material and the final cyanine dye should be stored in a cool, dry, and dark place to prevent degradation. They are typically stable as solids. For long-term storage, it is advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Experimental Protocols
Synthesis of a Symmetrical Pentamethine Cyanine Dye
This protocol describes a general procedure for the synthesis of a symmetrical pentamethine cyanine dye from this compound.
Materials:
-
This compound
-
Malonaldehyde bis(phenylimine) dihydrochloride
-
Anhydrous pyridine
-
Anhydrous acetic anhydride
-
Diethyl ether
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (2 equivalents) in a mixture of anhydrous pyridine and anhydrous acetic anhydride (typically in a 1:1 to 3:1 ratio).
-
Add malonaldehyde bis(phenylimine) dihydrochloride (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux (typically 100-120 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add diethyl ether to the reaction mixture with stirring to precipitate the crude cyanine dye.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with diethyl ether to remove residual solvents and non-polar impurities.
-
Purify the crude product by column chromatography on reversed-phase silica gel (C18) using a water/methanol or water/acetonitrile gradient.
-
Combine the fractions containing the pure dye and remove the solvent under reduced pressure to obtain the final product.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Yield | 30-60% | Highly dependent on reaction conditions and purity of starting materials. |
| Reaction Time | 2-6 hours | Can be optimized by monitoring the reaction progress. |
| Reaction Temperature | 100-140 °C | Higher temperatures may lead to degradation. |
| Molar Ratio (Indolium:Bridging Agent) | 2:1 | For symmetrical dyes. |
Visualizations
References
Validation & Comparative
A Comparative Guide to Staining Validation with 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium Derived Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium derived dyes, a class of sulfonated cyanine dyes, for use in biological staining applications. Through objective comparisons with alternative dyes and supported by experimental data, this document serves as a resource for selecting the optimal fluorescent probes for your research needs.
Introduction to this compound Dyes
This compound inner salt is a chemical compound that forms the core structure of a family of sulfonated cyanine dyes.[1][2] These dyes are characterized by the presence of a sulfonate group, which imparts high water solubility.[3][4] This key feature distinguishes them from their non-sulfonated counterparts and offers significant advantages in biological applications by minimizing aggregation and eliminating the need for organic co-solvents that can be detrimental to biomolecules.[3][4]
Performance Comparison with Alternative Dyes
The performance of these sulfonated cyanine dyes is benchmarked against commonly used non-sulfonated cyanine dyes such as Cy3 and Cy5, as well as other fluorescent probes. The comparison focuses on key photophysical and biological parameters.
Physicochemical and Spectroscopic Properties
The addition of sulfonate groups primarily enhances water solubility and reduces aggregation, while the core spectral properties remain similar to non-sulfonated analogs.[4][5]
| Property | Sulfonated Cyanine Dyes (e.g., Sulfo-Cy Dyes) | Non-Sulfonated Cyanine Dyes (e.g., Cy Dyes) | Advantage of Sulfonated Dyes |
| Water Solubility | High | Low | Improved solubility in aqueous buffers, eliminating the need for organic co-solvents.[3][4] |
| Aggregation | Reduced tendency to aggregate in aqueous solutions.[3] | Prone to aggregation, which can lead to fluorescence quenching. | Minimized self-quenching for a more reliable fluorescent signal.[3] |
| Quantum Yield | Generally high and can be slightly improved by sulfonation. | Varies by specific dye and environment. | Sulfonation can lead to modest improvements in quantum yield.[6] |
| Photostability | Generally high, a characteristic of the cyanine dye family. | Generally high, but can be influenced by the local environment. | Qualitative reports suggest sulfonation can slightly improve photostability.[6] |
Quantitative Performance Data
The following table summarizes key performance metrics for representative sulfonated and non-sulfonated cyanine dyes. It is important to note that these values can vary depending on the specific molecular structure and experimental conditions.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Sulfo-Cy3 | ~550 | ~570 | ~150,000 | >0.15 |
| Cy3 | 550 | 570 | ~150,000 | ~0.15 |
| Sulfo-Cy5 | ~649 | ~672 | ~250,000 | 0.28 |
| Cy5 | 650 | 670 | ~250,000 | 0.27 |
| Sulfo-Cy7 | ~750 | ~773 | ~250,000 | High |
| Cy7 | 750 | 773 | ~250,000 | 0.30 |
Experimental Protocols for Staining Validation
To ensure reliable and reproducible results, a thorough validation of any new staining dye is crucial. The following are detailed methodologies for key validation experiments.
Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) quantifies the efficiency of converting absorbed light into emitted fluorescence.[7]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Test dye solution
-
Reference standard with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄)
-
Spectroscopic grade solvent
Procedure:
-
Prepare a series of dilutions for both the test dye and the reference standard in the same solvent.
-
Measure the absorbance of each dilution at the excitation wavelength using the UV-Vis spectrophotometer. Ensure the absorbance values are below 0.1 to prevent inner filter effects.[8]
-
Measure the fluorescence emission spectrum for each dilution using the spectrofluorometer, keeping the excitation wavelength and instrument settings constant.
-
Integrate the area under the fluorescence emission curve for each measurement.
-
Plot the integrated fluorescence intensity versus absorbance for both the test dye and the reference standard.
-
Calculate the quantum yield of the test dye using the following equation:[8] Φ_test = Φ_ref * (m_test / m_ref) * (η_test² / η_ref²)
-
Where Φ is the quantum yield, m is the slope of the linear regression from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Protocol 2: Assessment of Photostability
Photostability is a critical parameter that determines the dye's resistance to photobleaching during imaging.[9]
Materials:
-
Fluorescence microscope with a stable light source and a sensitive camera
-
Test dye solution
-
Microscope slides and coverslips
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Prepare a sample of the fluorescent dye on a microscope slide.
-
Acquire an initial image (t=0) under defined illumination settings.
-
Continuously illuminate the sample with the same settings.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity significantly decreases.
-
Measure the mean fluorescence intensity within a region of interest (ROI) for each image in the time series.
-
Correct for background fluorescence.
-
Normalize the fluorescence intensity to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t₁/₂) , which is the time at which the fluorescence intensity drops to 50% of its initial value.[9]
Protocol 3: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity of the staining dye.[10]
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and incubate to allow for attachment.
-
Treat the cells with various concentrations of the test dye and incubate for a defined period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[11]
Visualization of Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) provide clear visualizations of experimental processes and biological pathways.
Caption: Workflow for determining fluorescence quantum yield.
Caption: Workflow for the MTT cytotoxicity assay.
Application Example: Immunofluorescence Staining of the EGFR Signaling Pathway
Sulfonated cyanine dyes are excellent choices for immunofluorescence applications due to their high water solubility and reduced non-specific binding. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer.[12][13]
Caption: Simplified EGFR signaling pathway.
Conclusion
This compound derived dyes represent a class of sulfonated cyanine dyes with advantageous properties for biological staining. Their high water solubility and reduced aggregation tendency make them superior to non-sulfonated alternatives in many applications, leading to more reliable and brighter fluorescent signals. The provided experimental protocols offer a robust framework for the validation of these and other fluorescent dyes, ensuring the generation of high-quality, reproducible data in research, diagnostics, and drug development.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz[e]indolium inner salt - Wikidata [wikidata.org]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Indolium Precursors for Cyanine Dye Synthesis: Spotlight on 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of cyanine dyes, particularly for applications in biomedical imaging and diagnostics, the choice of the indolium precursor is a critical determinant of the final dye's properties, including its water solubility, photophysical characteristics, and suitability for bioconjugation. This guide provides an objective comparison of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium with other commonly used indolium precursors, supported by experimental data from peer-reviewed literature.
Introduction to Indolium Precursors
Indolium salts are heterocyclic compounds that serve as fundamental building blocks in the synthesis of cyanine dyes. The substituents on the indolium ring, particularly on the nitrogen atom, significantly influence the precursor's reactivity and the resulting dye's characteristics. Key classes of indolium precursors are categorized based on their N-substituents, which can impart specific functionalities such as water solubility or reactive handles for conjugation.
Core Structures of Compared Indolium Precursors
Here, we compare this compound, a precursor featuring a sulfonate group for enhanced water solubility, with precursors bearing other functional groups like carboxylates and simple alkyl chains.
Performance Comparison
The performance of an indolium precursor can be evaluated based on several factors, including the yield of the cyanine dye synthesis, the photophysical properties of the resulting dye (e.g., molar absorptivity and quantum yield), and the dye's stability. While direct head-to-head comparative studies under identical conditions are scarce, the following tables summarize available data from various sources to facilitate a comparative analysis.
Table 1: Comparison of Synthesis Yields for Cyanine Dyes from Different Indolium Precursors
| Indolium Precursor Type | N-Substituent | Reported Yield (%) | Notes | Reference |
| Carboxy-indolium | -(CH₂)₂-COOH | 81 | Synthesis of an asymmetric cyanine 5 dye.[1] | |
| Carboxy-indolium | -(CH₂)₅-COOH | 65 | Synthesis of 1-(5-Carboxypentyl)-2,3,3-trimethyl-indoleninium bromide.[2] | |
| N-alkyl-indolium | -Butyl | 82 | Synthesis of N-butyl-2,3,3-trimethylindoleninium iodide.[2] | |
| N-alkyl-indolium | -Octyl | 75 | Synthesis of N-octyl-2,3,3-trimethylindoleninium iodide.[2] |
Note: Direct yield data for cyanine synthesis from this compound was not available in the reviewed literature. The table reflects yields of precursor synthesis or subsequent dye synthesis where specified.
Table 2: Comparison of Photophysical Properties of Cyanine Dyes Derived from Different Indolium Precursors
| Precursor Heterocycle | N-Substituent Type | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent | Reference |
| Indolium-based | Varied short-chain alkyl | No significant change | No significant change | Methanol | [3] |
| Benzo[e]indolium-based | Varied short-chain alkyl | No significant change | No significant change | Methanol | [3] |
| Indolium-based | Heptamethine dye | ~150,000 | ~0.30 | Methanol | [4] |
| Benzo[e]indolium-based | Heptamethine dye | ~200,000 | ~0.15 | Methanol | [4] |
Note: This table highlights general trends observed. Specific values can vary significantly based on the full dye structure and experimental conditions. A study on the effect of varying short-chain alkyl substitution on the indole nitrogens of cyanine dyes found that increasing the alkyl chain length resulted in no significant change in quantum yield or molar absorptivity[3]. However, the nature of the heterocyclic system itself has a notable impact; indolium-based heptamethine dyes have been shown to exhibit approximately 30% longer fluorescence lifetimes than their benzo[e]indolium-based counterparts[4].
Key Differentiating Factors
This compound is primarily distinguished by the presence of a sulfobutyl group. This imparts high water solubility to the resulting cyanine dye, which is a crucial advantage for biological applications as it prevents aggregation and the need for organic co-solvents[5].
Carboxy-functionalized indolium precursors , such as those with carboxypentyl groups, also enhance water solubility and provide a reactive carboxylic acid handle. This functional group is particularly useful for covalent attachment to biomolecules (e.g., proteins, antibodies) through amide bond formation[1][6].
Alkyl-substituted indolium precursors are generally more hydrophobic. While they are fundamental precursors, the resulting dyes may have limited solubility in aqueous buffers, potentially leading to aggregation and reduced fluorescence quantum yields in biological media.
Experimental Protocols
General Synthesis of a Carboxy-Indolium Precursor
This protocol is adapted from the synthesis of a carboxy-indolium precursor as described in the literature[1].
-
Reaction Setup: A commercially available indolenine derivative is reacted with a bromoalkanoic acid (e.g., bromopropionic acid, 2.00 equivalents) in a suitable solvent such as acetonitrile.
-
Reaction Conditions: The reaction mixture is refluxed for a specified period (e.g., 16 hours).
-
Workup and Purification: The highly water-soluble precursor is purified by dissolving the crude product in water and washing the aqueous phase with organic solvents of increasing polarity to remove impurities.
-
Isolation: The final product is isolated by lyophilization of the aqueous solution.
General Synthesis of an Asymmetric Cyanine Dye
The following is a generalized procedure for the synthesis of an asymmetric cyanine dye from an indolium precursor[1][2].
-
Hemicyanine Formation: The indolium precursor is reacted with an intermediate such as malonaldehyde dianilide in a mixture of acetic anhydride and acetyl chloride at elevated temperatures (e.g., 110°C) for several hours.
-
Cyanine Dye Formation: The resulting hemicyanine is then reacted with a second, different indolium or other heterocyclic precursor in the presence of a base like sodium acetate in a solvent such as methanol at room temperature.
-
Purification: The final cyanine dye is purified using column chromatography. The choice of stationary phase (e.g., silica gel, alumina) and eluent system depends on the polarity of the dye.
Measurement of Relative Fluorescence Quantum Yield
The relative quantum yield of a newly synthesized cyanine dye can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
-
Standard and Sample Preparation: Prepare a series of dilutions of both the standard and the test cyanine dye in the same spectroscopic grade solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring that the excitation wavelength and all instrument settings are kept constant.
-
Data Analysis: Integrate the area under the fluorescence emission curve for each measurement. Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample. The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
where Φ is the quantum yield, Gradient is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Conclusion
The selection of an indolium precursor is a strategic decision in the design of cyanine dyes. This compound offers the significant advantage of imparting high water solubility, making it an excellent choice for developing fluorescent probes for in vitro and in vivo bioimaging. Carboxy-functionalized precursors provide a dual benefit of enhanced water solubility and a reactive site for bioconjugation. Simple alkyl-substituted precursors, while synthetically accessible, may result in dyes with lower aqueous solubility. The choice of the heterocyclic core, such as indolium versus benzo[e]indolium, also plays a role in the photophysical properties of the final dye, with indolium-based dyes potentially offering longer fluorescence lifetimes. Researchers should consider these factors in the context of their specific application to select the most appropriate indolium precursor for their cyanine dye synthesis.
Visualizations
Caption: Workflow for the development of a cyanine dye-based bioimaging probe.
References
- 1. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The effect of varying short-chain alkyl substitution on the molar absorptivity and quantum yield of cyanine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Spectral Properties of Cyanine Dyes Derived from 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral properties of cyanine dyes synthesized from the precursor 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium. Cyanine dyes are a versatile class of fluorescent probes essential in various biomedical and pharmaceutical research applications, including high-resolution imaging, flow cytometry, and as labeling agents for biomolecules. The selection of an appropriate cyanine dye is critically dependent on its spectral characteristics, which are primarily determined by the length of the polymethine chain connecting the two heterocyclic nuclei.
Influence of Polymethine Chain Length on Spectral Properties
The spectral properties of cyanine dyes, such as their absorption and emission maxima, are highly tunable. A key determinant of these properties is the length of the polymethine chain linking the heterocyclic benz(e)indolium moieties. As the length of this conjugated chain increases, the energy required to excite the π-electrons decreases, resulting in a bathochromic (red) shift in both the absorption and emission spectra. Generally, the addition of each vinyl group (-CH=CH-) to the polymethine chain leads to a red shift of approximately 100-150 nm.[1][2] This principle allows for the rational design of cyanine dyes with spectral properties tailored to specific applications and instrumentation.
Comparative Spectral Data
| Dye Structure (n) | Common Name Analogue | Polymethine Chain (n) | Representative Absorption Max (λmax, nm) | Representative Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (Φ) |
| 1 | Benz-Cy3 | 1 (Trimethine) | ~550 - 570 | ~570 - 590 | >150,000 | ~0.1 - 0.3 |
| 2 | Benz-Cy5 | 2 (Pentamethine) | ~650 - 670 | ~670 - 690 | >200,000 | ~0.2 - 0.4 |
| 3 | Benz-Cy7 | 3 (Heptamethine) | ~750 - 770 | ~770 - 790 | >250,000 | ~0.1 - 0.3 |
Note: The values presented are illustrative and can be influenced by the solvent, pH, and conjugation to biomolecules. The sulfonate group on the benz(e)indolium precursor enhances water solubility.
Experimental Protocols
Accurate characterization of the spectral properties of cyanine dyes is crucial for their effective application. Below are detailed methodologies for key experiments.
Synthesis of Symmetrical Cyanine Dyes
Symmetrical cyanine dyes can be synthesized by the condensation of two equivalents of the quaternized heterocyclic precursor, in this case, this compound, with a suitable polymethine chain-forming reagent.
Materials:
-
This compound
-
Polymethine source (e.g., triethyl orthoformate for trimethine, malonaldehyde bis(phenylimine) monohydrochloride for pentamethine, glutacondialdehyde dianil monohydrochloride for heptamethine)
-
Anhydrous solvent (e.g., pyridine, ethanol, or acetic anhydride)
-
Base catalyst (e.g., triethylamine)
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent.
-
Add the polymethine source reagent in a 2:1 molar ratio of the benz(e)indolium salt to the chain-forming reagent.
-
Add a catalytic amount of the base.
-
Reflux the reaction mixture for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and precipitate the crude dye by adding a non-polar solvent (e.g., diethyl ether).
-
Collect the precipitate by filtration and purify it using column chromatography on silica gel.
-
Characterize the final product using NMR spectroscopy and mass spectrometry.[3][4]
Measurement of Absorption Spectrum
The absorption spectrum is measured to determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the purified cyanine dye in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or phosphate-buffered saline).
-
Prepare a series of dilutions of the stock solution.
-
Measure the absorbance of each dilution at a range of wavelengths to identify the λmax.
-
Using the absorbance value at λmax for a solution of known concentration, calculate the molar extinction coefficient using the Beer-Lambert law: A = εcl, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Measurement of Fluorescence Emission Spectrum and Quantum Yield
The fluorescence emission spectrum is measured to determine the wavelength of maximum emission (λem). The fluorescence quantum yield (Φ) quantifies the efficiency of the fluorescence process.
Instrumentation:
-
Fluorometer
Procedure:
-
Emission Spectrum:
-
Excite the dye solution at its λmax.
-
Scan the emission wavelengths to obtain the fluorescence spectrum and identify the λem.
-
-
Relative Quantum Yield Measurement:
-
Choose a reference standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample dye.
-
Prepare a series of dilutions for both the sample and the reference standard in the same solvent, with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard.
-
The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φref × (msample / mref) × (η2sample / η2ref) where Φref is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams illustrate the logical workflow for cyanine dye selection and a conceptual signaling pathway where a cyanine dye-labeled ligand is used.
Caption: Workflow for cyanine dye selection, synthesis, and application.
Caption: Receptor-mediated endocytosis of a cyanine-labeled ligand.
References
quantum yield and extinction coefficient of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium derivatives
A Comparative Guide to the Photophysical Properties of Benz(e)indolium Derivatives and Alternative Fluorophores
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent probe is a critical decision in the design of biological assays and imaging experiments. Key parameters that dictate the performance of a fluorophore are its molar extinction coefficient (ε), which indicates its efficiency in absorbing light, and its fluorescence quantum yield (Φ), the ratio of emitted to absorbed photons.[1] This guide aims to provide objective data to aid in the selection of appropriate dyes for various research applications.
Data Presentation: A Comparative Analysis
The following table summarizes the key photophysical parameters for a selection of cyanine dyes, including those with benz(e)indolium and indolium moieties, as well as commonly used alternative fluorophores. This allows for a direct comparison of their brightness, which is a product of the quantum yield and extinction coefficient.
| Dye/Derivative | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |
| Benz(e)indolium Derivatives | |||
| Monomethine cyanine with benz[e]indole | 24,000–38,000[2] | Not reported (non-fluorescent in free-flowing solvent)[2] | Methanol[2] |
| Heptamethine cyanine with benz[e]indolenine | 258,400[3] | Not specified, but noted to have high quantum yield[3] | Methanol[3] |
| Common Cyanine Dyes | |||
| Cy3 | ~150,000 | 0.15[4] | Aqueous Buffer[4] |
| Cy3B | Not specified | 0.67[4] | Aqueous Buffer[4] |
| Cy5 | ~250,000 | 0.27[4] | Aqueous Buffer[4] |
| Alternative Fluorophores | |||
| Rhodamine 6G | 116,000[5] | 0.95[5][6] | Ethanol[7] |
| Alexa Fluor 488 | 71,000[8] | Not specified | Aqueous Buffer |
| Alexa Fluor 555 | 150,000[8] | Not specified | Aqueous Buffer |
| Alexa Fluor 647 | 239,000[8] | Not specified | Aqueous Buffer |
Note: The photophysical properties of dyes can be highly dependent on their environment, including solvent polarity, viscosity, and conjugation to biomolecules.[4]
Experimental Protocols
The accurate determination of quantum yield and extinction coefficient is crucial for the reliable application of fluorescent dyes. Below are detailed methodologies for these key experiments.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample.
Methodology:
-
Preparation of a Stock Solution: Accurately weigh a known mass of the dye and dissolve it in a known volume of a suitable solvent (e.g., methanol, ethanol, or a buffer) to create a stock solution of a precise concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations.
-
Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). A solution containing only the solvent should be used as a blank to zero the spectrophotometer.
-
Data Analysis: Plot a graph of absorbance versus concentration. The data should yield a straight line that passes through the origin, confirming adherence to the Beer-Lambert law. The molar extinction coefficient (ε) is calculated from the slope of this line, as given by the equation:
A = εcl
where:
-
A is the absorbance
-
ε is the molar extinction coefficient (in M⁻¹cm⁻¹)
-
c is the concentration (in M)
-
l is the path length of the cuvette (typically 1 cm)
-
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed. The relative quantum yield is often determined by comparing the fluorescence of the test sample to that of a standard with a known quantum yield.
Methodology:
-
Selection of a Standard: Choose a reference dye with a well-characterized quantum yield that absorbs and emits in a similar spectral range to the test compound. For example, Rhodamine 6G in ethanol (Φ = 0.95) is a common standard.[5][6]
-
Preparation of Solutions: Prepare a series of dilutions of both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.
-
Absorbance and Fluorescence Measurements:
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test compound and the standard.
-
The quantum yield of the test sample (Φ_X) can be calculated using the following equation:
Φ_X = Φ_ST * (m_X / m_ST) * (n_X / n_ST)²
where:
-
Φ_ST is the quantum yield of the standard
-
m_X and m_ST are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
n_X and n_ST are the refractive indices of the solvents used for the sample and the standard (if different).
-
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for determining the molar extinction coefficient and the relative fluorescence quantum yield.
Caption: Experimental workflow for determining the molar extinction coefficient.
Caption: Experimental workflow for determining relative fluorescence quantum yield.
References
comparative analysis of photostability of benz(e)indolium-based dyes
A Comparative Analysis of the Photostability of Benz[e]indolium-Based Dyes
This guide provides a comparative analysis of the photostability of benz[e]indolium-based dyes, a class of cyanine dyes known for their applications in fluorescence imaging and as probes for nucleic acids.[1][2][3] The resistance of these fluorophores to photodegradation is a critical parameter for applications requiring prolonged or high-intensity light exposure.[4][5]
Quantitative Photostability Data
| Dye Family | Example Dye | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Photobleaching Quantum Yield (Φb) | Key Structural Features Affecting Photostability |
| Benz[e]indolium | Varies | ~550-650 | ~570-670 | Generally low in non-viscous solvents | Not widely reported | Asymmetric structure, nature of the heterocyclic moiety.[1][2][6] |
| Indolenine | Styrylcyanine S1 | 550-553 | ~592 | Moderate | Not specified | Good thermal stability and solubility.[7] |
| Thiacarbocyanine | Cy3 | 550 | 570 | ~0.24 | Moderate | Polymethine chain length.[5] |
| Indocarbocyanine | Cy5 | 649 | 666 | ~0.20 - 0.28 | Moderate | Polymethine chain length.[5] |
| Alexa Fluor | Alexa Fluor 488 | 494 | 519 | 0.92 | Significantly lower than FITC | Sulfonation increases photostability.[5] |
| Rhodamine | Rhodamine B | ~555 | ~580 | ~0.31 | 0.2 x 10⁻⁵ - 2.5 x 10⁻⁵ | Rigid xanthene core.[8] |
| Fluorescein | Fluorescein | ~494 | ~518 | ~0.95 | High | Prone to photobleaching.[5] |
Observations:
-
Benz[e]indolium-based monomethine cyanine dyes often exhibit low fluorescence in free-flowing solvents, with fluorescence increasing in viscous environments due to restricted rotation around the methine bridge.[6]
-
The nature of the heterocyclic moiety attached to the benz[e]indolium core directly influences the dye's optical and energy profiles.[1][2]
-
Cyanine dyes, in general, are susceptible to photodegradation, which often involves oxidation of the polymethine chain.[9] The length of this chain can affect photostability, with heptamethine cyanines being less stable than trimethine and pentamethine variants.[10]
Experimental Protocols
Accurate assessment of photostability is crucial for selecting the appropriate dye for a specific application. Below are detailed protocols for measuring key photostability parameters.
Protocol 1: Measurement of Photobleaching Half-life (t1/2)
This protocol outlines a method to determine the time it takes for a fluorophore's emission intensity to decrease by half under continuous illumination.[5]
Materials:
-
Fluorescent dye solutions (e.g., 1 µM in a suitable buffer like PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a solution of the fluorescent dye in the desired buffer.
-
Microscope Setup: Place the sample on the microscope stage and bring it into focus. Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is critical to use the same illumination intensity for all dyes being compared.[5]
-
Image Acquisition: Acquire an initial image (t=0). Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial intensity.[5]
-
Data Analysis:
-
Open the image series in an image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t1/2).[5]
-
Protocol 2: Measurement of Photobleaching Quantum Yield (Φb)
The photobleaching quantum yield represents the probability that an excited fluorophore will undergo irreversible photodegradation.[4]
Materials:
-
Fluorimeter or a fluorescence microscope equipped with a sensitive detector.
-
Stable light source (e.g., laser or stabilized lamp).
-
Quantum yield standard with a known Φb for relative measurements.
-
Spectrophotometer.
-
Cuvettes or microscope slides.
-
Optically dilute solutions of the dyes to be tested.
Procedure:
-
Sample Preparation: Prepare optically dilute solutions of the sample and a reference standard of known quantum yield in the same solvent. The absorbance of the solutions at the excitation wavelength should be low (typically < 0.05) to avoid inner filter effects.[4]
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of the sample.[4]
-
Photobleaching: Continuously illuminate the sample with a constant and known light intensity.[4]
-
Time-course Measurement: Record the fluorescence intensity (F(t)) at regular intervals until it has significantly decreased.[4]
-
Data Analysis:
-
The photobleaching rate constant (kb) can be determined by fitting the fluorescence decay curve to an exponential function: F(t) = F₀ * e^(-kb*t).[4]
-
The photobleaching quantum yield can then be calculated relative to a standard using the equation: Φb(sample) = Φb(reference) * (kb(sample) / kb(reference)) * (Φf(reference) / Φf(sample)) where Φf is the fluorescence quantum yield.[4]
-
Visualizing Experimental and Degradation Pathways
The following diagrams illustrate the general workflow for assessing photostability and a simplified pathway for photodegradation.
Caption: Workflow for photostability assessment.
Caption: Photodegradation via reactive oxygen species.
Factors Influencing Photostability
Several factors can influence the photostability of benz[e]indolium-based dyes:
-
Molecular Structure: The rigidity of the molecular structure can impact photostability. Dyes with more rigid structures often exhibit higher photostability. For cyanine dyes, the length and substitution of the polymethine chain are critical.
-
Solvent and Environment: The viscosity, polarity, and pH of the solvent can affect the rates of photophysical processes that compete with photodegradation.[11][12] The presence of oxygen is often a key factor, as photooxidation is a major degradation pathway.[9] The photodegradation of some cyanine dyes has been shown to be dependent on pH and the concentration of thiols in the solution.[13]
-
Excitation Intensity: Higher light intensity leads to a faster rate of photobleaching.[14]
Conclusion
The photostability of benz[e]indolium-based dyes is a crucial consideration for their use in fluorescence-based applications. While specific quantitative data for this subclass of cyanine dyes is somewhat limited in comparative literature, the general principles governing the photostability of cyanine dyes provide a strong framework for their evaluation. The experimental protocols provided in this guide offer a standardized approach to assessing the photostability of these and other fluorescent dyes. Future research focusing on systematic studies of the structure-photostability relationship within the benz[e]indolium class will be valuable for the rational design of more robust fluorescent probes.
References
- 1. Benz[c,d]indolium-containing Monomethine Cyanine Dyes: Synthesis and Photophysical Properties [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoinduced dynamics of a cyanine dye: parallel pathways of non-radiative deactivation involving multiple excited-state twisted transients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photoinduced dynamics of a cyanine dye: parallel pathways of non-radiative deactivation involving multiple excited-state twisted transients - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. blog.addgene.org [blog.addgene.org]
validating the specificity of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium probes
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Performance Metrics of Mitochondria-Targeting Probes
The following table summarizes key performance indicators for an exemplary NIR cyanine probe ("Mito-Cy") in comparison to a standard commercial alternative, MitoTracker Green.
| Performance Metric | "Mito-Cy" (Exemplary NIR Cyanine) | MitoTracker Green | Notes |
| Excitation Max (nm) | ~650 | ~490 | NIR excitation minimizes cellular autofluorescence. |
| Emission Max (nm) | ~670 | ~516 | |
| Quantum Yield | ~0.30 | ~0.36 | In comparable solvent conditions. |
| Photostability | High | Moderate | Cyanine dyes can be engineered for enhanced photostability. |
| Mitochondrial Specificity (Pearson's Coefficient) | > 0.90 | > 0.90 | Co-localization with established mitochondrial markers. |
| Lysosomal Co-localization (Pearson's Coefficient) | < 0.20 | < 0.20 | Indicates low off-target binding to lysosomes. |
| Cytotoxicity | Low | Low | At standard working concentrations. |
Experimental Protocols
Detailed methodologies are crucial for the validation of probe specificity. Below are the protocols for key experiments used to assess the performance of mitochondria-targeting cyanine probes.
Protocol 1: Co-localization Staining for Mitochondrial Specificity
Objective: To visually and quantitatively assess the co-localization of the test probe with a known mitochondrial marker.
Materials:
-
HeLa or A549 cells
-
Glass-bottom imaging dishes
-
"Mito-Cy" probe (or test probe)
-
MitoTracker™ Red CMXRos (or another spectrally distinct mitochondrial marker)
-
LysoTracker™ Green DND-26 (or another lysosomal marker for off-target assessment)
-
Hoechst 33342 (for nuclear staining)
-
Phosphate-Buffered Saline (PBS)
-
Culture medium
-
Confocal microscope
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and culture until they reach 70-80% confluency.
-
Staining:
-
Incubate cells with 100 nM MitoTracker™ Red CMXRos in pre-warmed culture medium for 20 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Incubate the cells with 100 nM of the "Mito-Cy" test probe in pre-warmed culture medium for 20 minutes at 37°C.
-
For off-target analysis, in a separate experiment, co-incubate with 50 nM LysoTracker™ Green.
-
Counterstain the nucleus with 1 µg/mL Hoechst 33342 for 10 minutes.
-
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Imaging: Immediately image the cells using a confocal microscope with appropriate laser lines and emission filters for each probe.
-
Image Analysis:
-
Acquire images for each channel (e.g., "Mito-Cy", MitoTracker, LysoTracker, Hoechst).
-
Use image analysis software (e.g., ImageJ with the JaCoP plugin) to calculate the Pearson's Correlation Coefficient (PCC) between the "Mito-Cy" channel and the MitoTracker or LysoTracker channels. A PCC value close to +1.0 indicates high co-localization.
-
Protocol 2: Competitive Binding Assay
Objective: To determine if the test probe binds to the same target site as a known mitochondrial probe.
Materials:
-
Isolated mitochondria
-
Buffer solution (e.g., mitochondrial respiration buffer)
-
"Mito-Cy" probe
-
A known, unlabeled mitochondrial targeting compound (competitor)
-
Fluorometer or plate reader
Procedure:
-
Probe Incubation: Incubate isolated mitochondria with a fixed concentration of the "Mito-Cy" probe (typically at or below its Kd if known).
-
Competitor Titration: Add increasing concentrations of the unlabeled competitor to the mitochondria-probe suspension.
-
Equilibration: Allow the mixture to equilibrate.
-
Fluorescence Measurement: Measure the fluorescence intensity of the "Mito-Cy" probe at each competitor concentration.
-
Data Analysis: Plot the fluorescence intensity against the competitor concentration. A decrease in fluorescence with increasing competitor concentration indicates displacement of the "Mito-Cy" probe, suggesting they bind to the same or overlapping sites. The data can be fitted to determine the IC50 of the competitor.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in validating probe specificity.
Caption: Workflow for validating probe specificity via co-localization.
Caption: Principle of a competitive binding assay for specificity.
cross-reactivity studies of dyes synthesized from 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-reactivity and performance of cyanine dyes synthesized from 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium, in comparison to commercially available alternatives.
This guide provides an objective comparison of the performance of cyanine dyes derived from the precursor this compound against other commonly used fluorescent dyes. The selection of an appropriate fluorophore is critical for the accuracy and sensitivity of various bioanalytical and imaging techniques. This document summarizes key performance indicators, including photophysical properties, specificity, and signal-to-noise ratio, supported by experimental data and detailed protocols to aid in the selection of the most suitable dye for your research needs.
Introduction to Cyanine Dyes from this compound
The precursor this compound is a foundational chemical structure for the synthesis of a specific class of cyanine dyes. The presence of the benz[e]indolium moiety typically results in a bathochromic shift, pushing the absorption and emission spectra to longer wavelengths (red to near-infrared) compared to dyes with a standard indolenine core.[1] This characteristic is advantageous for biological imaging applications as it can reduce background autofluorescence from endogenous biomolecules.
The inclusion of a 4-sulphonatobutyl group imparts significant water solubility to the resulting dye.[2] This sulfonation is a key feature that generally leads to reduced dye aggregation and, consequently, lower non-specific binding to cellular components and surfaces.[2][3] Non-specific binding is a major source of background noise in fluorescence-based assays, and its reduction is crucial for achieving a high signal-to-noise ratio.
Performance Comparison with Alternative Dyes
While specific cross-reactivity studies on dyes synthesized directly from this compound are not extensively published, their performance can be inferred and compared to well-characterized commercially available dyes based on their structural features. The following tables summarize the performance of common alternative dyes such as the traditional cyanine dyes (Cy3 and Cy5) and the Alexa Fluor series of dyes.
Photophysical Properties
The quantum yield and molar extinction coefficient are key indicators of a dye's brightness, while photostability determines its suitability for long-term imaging experiments.
| Dye Family | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| Benz[e]indolium-based (predicted) | Red-shifted vs. Cy dyes | Red-shifted vs. Cy dyes | High (typical for cyanines) | Moderate to High | Good (typical for cyanines) |
| Cy Dyes (e.g., Cy3, Cy5) | ~550 (Cy3), ~650 (Cy5) | ~570 (Cy3), ~670 (Cy5) | ~150,000 (Cy3), ~250,000 (Cy5) | ~0.15 (Cy3), ~0.28 (Cy5) | Moderate |
| Alexa Fluor Dyes (e.g., AF555, AF647) | ~555 (AF555), ~650 (AF647) | ~565 (AF555), ~668 (AF647) | ~155,000 (AF555), ~270,000 (AF647) | ~0.10 (AF555), ~0.33 (AF647) | High[4] |
| Sulfo-Cyanine Dyes (e.g., Sulfo-Cy5) | ~649 | ~672 | ~250,000 | 0.28 | Moderate |
Data for Cy and Alexa Fluor dyes are compiled from various sources.[4][5] The properties of benz[e]indolium-based dyes are predicted based on known structure-activity relationships.
Specificity and Signal-to-Noise Ratio
Specificity, or the ability of a dye to bind to its intended target with minimal off-target binding, is critical for accurate localization and quantification. The signal-to-noise ratio is a measure of the strength of the specific signal relative to the background fluorescence.
| Dye Family | Key Structural Feature | Expected Non-Specific Binding | Expected Signal-to-Noise Ratio |
| Benz[e]indolium-based (sulfonated) | Sulfonatobutyl group | Low | High |
| Cy Dyes (non-sulfonated) | Hydrophobic core | Moderate to High | Moderate |
| Alexa Fluor Dyes (sulfonated) | Sulfonation | Low | High[4] |
| Sulfo-Cyanine Dyes | Sulfonate groups | Low | High |
Experimental Protocols
To facilitate the objective comparison of different fluorescent dyes, detailed experimental protocols for key assays are provided below.
Protocol 1: Determination of Fluorescence Quantum Yield
The relative quantum yield of a fluorescent dye is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[5]
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Test cyanine dye and a reference standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Spectroscopic grade solvent
Procedure:
-
Preparation of Solutions: Prepare a series of dilutions of the test dye and the reference standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.02 to 0.1 to minimize inner-filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the test dye and the standard.
-
Data Analysis: Integrate the area under the emission spectrum for each solution. Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard. The quantum yield of the test dye (Φ_test) is calculated using the following equation:
Φ_test = Φ_std * (m_test / m_std) * (η_test² / η_std²)
where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Protocol 2: Comparative Immunofluorescence Staining for Specificity
This protocol allows for the qualitative and quantitative comparison of the specificity and signal-to-noise ratio of different dye-conjugated antibodies.
Materials:
-
Cells cultured on glass coverslips
-
Primary antibody specific to a target antigen
-
Secondary antibodies conjugated with different fluorescent dyes (e.g., Benz[e]indolium-based dye, Cy5, Alexa Fluor 647)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (PBS)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture and Fixation: Culture cells to the desired confluency, then fix with fixation buffer for 15 minutes at room temperature.
-
Permeabilization: If targeting an intracellular antigen, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific binding sites by incubating the cells in blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, incubate the cells with the fluorescently labeled secondary antibodies (at optimized concentrations) for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash the cells thoroughly with PBS, mount the coverslips onto microscope slides using antifade mounting medium, and image using a fluorescence microscope.
-
Image Analysis: Quantify the fluorescence intensity of specifically stained structures and background regions to determine the signal-to-noise ratio for each dye.
Visualizing Experimental Workflows
Signaling Pathways and Molecular Interactions
Conclusion
Cyanine dyes synthesized from this compound are predicted to offer significant advantages for fluorescence-based applications, particularly in complex biological environments. The combination of a red-shifted spectrum due to the benz[e]indolium core and reduced non-specific binding conferred by the sulphonatobutyl group suggests that these dyes are likely to exhibit high signal-to-noise ratios. When compared to non-sulfonated alternatives, they are expected to perform similarly to or better than other sulfonated dyes like the Alexa Fluor series in terms of specificity. For applications requiring high sensitivity and clear target localization, these dyes represent a promising class of fluorophores. Researchers are encouraged to perform side-by-side comparisons using the provided protocols to determine the optimal dye for their specific experimental needs.
References
- 1. Synthesis and evaluation of cyanine–styryl dyes with enhanced photostability for fluorescent DNA staining - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
benchmarking 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium-derived dyes against commercial alternatives
In the dynamic fields of cellular imaging, high-throughput screening, and diagnostics, the selection of fluorescent probes is a critical determinant of experimental success. This guide provides a framework for benchmarking the performance of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium-derived dyes against established commercial alternatives. While specific photophysical data for this novel dye is not yet widely published, this document outlines the essential experimental protocols for its characterization and presents a comparative analysis of leading commercial fluorophores.
Quantitative Performance of Commercial Fluorescent Dyes
To provide a baseline for comparison, the following table summarizes key photophysical properties of several widely used fluorescent dyes. Researchers evaluating the novel benz(e)indolium dye should aim to characterize it across these and other relevant parameters.
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| Alexa Fluor | Alexa Fluor 488 | 496 | 519 | 71,000[1] | 0.92 |
| Alexa Fluor 555 | 555 | 565 | 150,000[2] | - | |
| Alexa Fluor 647 | 650 | 665 | 239,000[2] | 0.33 | |
| Cyanine | Cy3 | ~550 | ~570 | ~150,000 | ~0.15 |
| Cy5 | ~650 | ~670 | ~250,000 | ~0.20 | |
| Rhodamine | Rhodamine B | 554 | 576 | ~106,000 | 0.31 (in water)[3] |
| Fluorescein | FITC | 495 | 525 | 75,000[4] | 0.92[4] |
Experimental Protocols for Dye Characterization
Accurate and reproducible characterization of fluorescent dyes is paramount. The following protocols outline standard methods for determining key performance indicators.
Protocol 1: Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield, a measure of the efficiency of photon emission, can be determined using a comparative method.[1][5]
Objective: To determine the fluorescence quantum yield of a test dye relative to a standard of known quantum yield.
Materials:
-
Test Dye Solution (e.g., this compound)
-
Standard Dye Solution with known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
-
Solvent (e.g., Phosphate-Buffered Saline, Ethanol)
Procedure:
-
Prepare a series of dilutions for both the test dye and the standard dye in the chosen solvent.
-
Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. Prepare solutions with absorbances ranging from 0.01 to 0.1 to minimize inner filter effects.
-
Record the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard.
-
Calculate the quantum yield of the test dye using the following equation:
Φ_test = Φ_std * (m_test / m_std) * (η_test² / η_std²)
Where:
-
Φ is the quantum yield
-
m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Protocol 2: Assessment of Photostability
Photostability, the resistance of a dye to photodegradation, is crucial for applications requiring prolonged or intense light exposure.
Objective: To quantify the photostability of a fluorescent dye by measuring its photobleaching rate.
Materials:
-
Fluorescent dye solutions of the test and control dyes at a standardized concentration (e.g., 1 µM) in a suitable buffer.
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.
-
Microscope slides and coverslips.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix to immobilize it.
-
Microscope Setup: Turn on the microscope and allow the light source to stabilize. Select the appropriate filter set for the dye.
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample using a constant light intensity.
-
Acquire images at regular time intervals until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence.
-
Normalize the intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching rate can be determined by fitting the decay curve to an exponential function.
-
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Conclusion
The rigorous evaluation of novel fluorescent probes is essential for advancing research and development. While this compound-derived dyes present a potential new tool for the scientific community, their performance must be systematically benchmarked against existing standards. The protocols and comparative data provided in this guide offer a robust framework for researchers to conduct such an evaluation, ensuring the selection of the most appropriate fluorescent dye for their specific application. The benz(e)indolium scaffold is a component of some cyanine dyes, suggesting that its photophysical properties may be tunable, making a thorough characterization all the more critical.
References
A Comparative Guide to the Quantitative Analysis of Fluorescence Intensity from 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium-based Stains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium-based stains and their alternatives. Due to the limited availability of public quantitative data for this specific benz(e)indolium dye, this guide will focus on the broader class of benz(e)indolium and related cyanine dyes, comparing their typical performance characteristics with well-established fluorescent stains such as the Cyanine (Cy) and Alexa Fluor series. This comparison is supported by experimental data from publicly available resources and detailed experimental protocols for quantitative fluorescence analysis.
Quantitative Performance Metrics: A Side-by-Side Comparison
The performance of a fluorescent dye is primarily determined by its photophysical properties, including its molar extinction coefficient, quantum yield, and photostability. The brightness of a fluorophore is directly proportional to the product of its molar extinction coefficient and its quantum yield.
Table 1: Comparison of Photophysical Properties of Benz(e)indolium-based Dyes and Common Alternatives
| Property | Benz(e)indolium Dyes (Typical) | Cy3 | Cy5 | Alexa Fluor 647 |
| Excitation Max (nm) | 550 - 650 | ~550 | ~650 | ~650 |
| Emission Max (nm) | 570 - 670 | ~570 | ~670 | ~665 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 24,000 - 38,000+ | 150,000 | 250,000 | 239,000[1] |
| Quantum Yield (QY) | Variable (environment-dependent) | ~0.15 (can be lower in non-viscous aqueous solutions)[2] | ~0.27[2] | ~0.33[1][3] |
| Photostability | Generally good, but data is limited | Moderate | Moderate to Good | High |
Key Observations:
-
Brightness: While the molar extinction coefficients of some benz(e)indolium dyes are lower than those of Cy5 and Alexa Fluor 647, their fluorescence quantum yield can be significantly enhanced in viscous environments, such as when bound to biological macromolecules like DNA or proteins. This "turn-on" characteristic can be advantageous for reducing background fluorescence from unbound dye. In general, Alexa Fluor dyes are recognized for their high quantum yields, leading to exceptionally bright conjugates.[3][4]
-
Photostability: Alexa Fluor dyes are well-documented for their superior photostability compared to many traditional cyanine dyes, which is a critical factor for imaging experiments requiring long or repeated light exposure.[4] While cyanine dyes, including the benz(e)indolium family, generally exhibit good photostability, specific data for this compound is not available for a direct comparison.
-
Environmental Sensitivity: The fluorescence of many cyanine dyes, including those based on benz(e)indolium, can be sensitive to the local environment. This can be a desirable feature for creating fluorescent probes that report on changes in viscosity or binding events.
Experimental Protocols
Below are detailed methodologies for key experiments to quantitatively assess the performance of fluorescent stains.
1. Determination of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield (QY) of a test compound relative to a standard of known QY.
-
Materials and Equipment:
-
Spectrofluorometer with a monochromatic excitation source and an emission detector.
-
UV-Vis spectrophotometer.
-
1 cm path length quartz cuvettes.
-
Test fluorescent dye (e.g., this compound-based stain).
-
Reference standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, QY = 0.95).
-
Spectroscopic grade solvents.
-
-
Procedure:
-
Preparation of Solutions: Prepare a series of dilutions for both the test dye and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using the spectrofluorometer. The excitation wavelength should be the same for all measurements.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test dye and the reference standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield of the test dye using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield.
-
Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
-
-
2. Assessment of Photostability
This protocol outlines a method for comparing the photobleaching rates of different fluorescent dyes.
-
Materials and Equipment:
-
Fluorescence microscope equipped with a stable light source (e.g., laser or stabilized arc lamp) and a sensitive camera (e.g., sCMOS or EMCCD).
-
Solutions of the fluorescent dyes to be tested at the same concentration.
-
Microscope slides and coverslips.
-
-
Procedure:
-
Sample Preparation: Prepare microscope slides with the fluorescent dye solutions. Ensure the samples are of equal thickness and concentration.
-
Image Acquisition:
-
Set the microscope to the appropriate filter set for the dye being tested.
-
Use the same illumination intensity and exposure time for all samples.
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample and acquire images at regular time intervals until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Select a region of interest (ROI) in each image series and measure the mean fluorescence intensity within the ROI for each time point.
-
Plot the normalized fluorescence intensity (Intensity(t) / Intensity(t=0)) as a function of time for each dye.
-
Compare the decay curves to assess the relative photostability. A slower decay indicates higher photostability.
-
-
Visualizations
Caption: Workflow for Determining Relative Fluorescence Quantum Yield.
Caption: Workflow for Assessing Photostability of Fluorescent Dyes.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium: A Guide for Laboratory Professionals
For immediate release: Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for research facilities. This document outlines the essential procedures for the proper disposal of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium (CAS No. 63149-24-6), a compound commonly used in various scientific applications. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.
I. Core Disposal Principle: Professional Chemical Waste Management
The primary and mandated method for the disposal of this compound is to engage a licensed and qualified professional waste disposal company.[1] Due to its chemical nature, this substance should not be disposed of in standard laboratory trash or flushed down the drain. Improper disposal can lead to environmental contamination and potential health hazards.
II. Spill and Waste Containment Procedures
In the event of a spill or when disposing of residual amounts of the chemical, the following steps must be taken to ensure proper containment prior to professional disposal:
-
Initial Containment: Carefully sweep up the solid material.[1] During this process, it is crucial to avoid generating dust.
-
Appropriate Containerization: Place the collected material into a suitable, clearly labeled, and securely closed container for disposal.[1]
-
Environmental Protection: Under no circumstances should the product be allowed to enter drains or waterways.[1]
III. Personal Protective Equipment (PPE) and Safety Measures
When handling this compound for disposal, all personnel must wear appropriate personal protective equipment. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
Ensure adequate ventilation in the area where the chemical is being handled to minimize the risk of inhalation.
IV. Transportation for Disposal
According to the Safety Data Sheet (SDS), this compound is not classified as dangerous goods for transportation under DOT (US) and IATA regulations.[1] However, it must be transported in its properly sealed and labeled container by the licensed waste disposal service.
V. Summary of Disposal Data
| Parameter | Guideline | Source |
| Primary Disposal Method | Offer to a licensed disposal company | [1] |
| Spill Cleanup | Sweep up and place in a suitable, closed container | [1] |
| Environmental Precautions | Do not allow to enter drains | [1] |
| Transportation Classification | Not dangerous goods (DOT & IATA) | [1] |
VI. Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational steps for safe handling, and appropriate disposal methods to ensure laboratory safety and build confidence in chemical management.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound, which is typically a powder or crystalline solid. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to protect from splashes or airborne particles. |
| Hand Protection | Nitrile Gloves | Wear suitable gloves made of impervious materials such as rubber, latex, polyethylene, polyvinyl chloride, or neoprene.[1] |
| Respiratory Protection | N95 (US) or equivalent Dust Mask | Essential when handling the powdered form to prevent inhalation of dust particles. |
| Body Protection | Laboratory Coat | Should be worn to protect skin and clothing from contamination. |
Operational Plan: From Preparation to Disposal
Adherence to a systematic workflow is crucial for the safe handling of this chemical. The following step-by-step guidance, from initial preparation to final disposal, is designed to minimize risks.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
To prevent the generation of airborne dust, consider working within a glove box or using a mixing box lined with dampened paper.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling the powder, turn off any fans and close windows to minimize air currents that could disperse the dust.[2]
2. Handling and Experimental Procedure:
-
Don all required personal protective equipment as outlined in the table above.
-
When weighing the powdered chemical, do so carefully to avoid creating dust clouds. The use of local exhaust ventilation (LEV) during this process is recommended.[3]
-
If creating a solution, slowly add the powder to the solvent to prevent splashing and aerosol formation.
-
Keep all containers with the chemical properly sealed when not in use.
3. Spill Management:
-
In the event of a spill, avoid dry sweeping, which can generate dust.
-
Carefully clean up spills using a wet-wipe method. Dampen paper towels with water to gently wipe up the spilled powder, which helps to trap the particles.[2]
-
For larger spills, use an appropriate absorbent material and dispose of it as chemical waste.
4. Decontamination:
-
Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.
-
Clean all contaminated surfaces and equipment after use.
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
-
Waste Chemical: Unless explicitly classified as non-hazardous by a safety data sheet or institutional guidelines, this compound and any solutions containing it should be treated as chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, wipes, and weigh boats, should be collected in a designated, sealed waste container.
-
Disposal Route: Dispose of the chemical waste through your institution's hazardous waste management program. Do not pour down the drain or discard in regular trash unless authorized by your environmental health and safety department.[4][5][6][7][8]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for safe handling of the chemical.
References
- 1. etad.com [etad.com]
- 2. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 3. hse.gov.uk [hse.gov.uk]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
